Product packaging for (-)-Erinacine E(Cat. No.:CAS No. 178232-25-2)

(-)-Erinacine E

Cat. No.: B070010
CAS No.: 178232-25-2
M. Wt: 432.5 g/mol
InChI Key: YUCYEVHMFBEBSC-JQALDXPXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(-)-Erinacine E is a bioactive cyathane diterpenoid isolated from the cultured mycelia of the medicinal mushroom Hericium erinaceus (Lion's Mane). This stereoisomer is of significant research interest due to its potent role as an inducer of Nerve Growth Factor (NGF) synthesis. Its primary mechanism of action involves crossing the blood-brain barrier and stimulating the biosynthesis and secretion of NGF in astrocytes and neurons. This property makes this compound a critical tool compound for investigating neurogenesis, neuronal differentiation, and the maintenance of neuronal health in models of neurodegenerative conditions, such as Alzheimer's disease and peripheral neuropathy. Researchers utilize this compound to explore pathways of neurotrophic support, synaptic plasticity, and cellular resilience, offering profound insights into potential therapeutic strategies for cognitive and neurological disorders. Its unique structure and specific activity provide a distinct advantage for structure-activity relationship (SAR) studies within the erinacine and cyathane diterpenoid families.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H36O6 B070010 (-)-Erinacine E CAS No. 178232-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

178232-25-2

Molecular Formula

C25H36O6

Molecular Weight

432.5 g/mol

IUPAC Name

(4R,9R,12R,13S,15S,18S,19S,20R,21R,22R)-9,12-dimethyl-6-propan-2-yl-14,16-dioxahexacyclo[16.3.1.04,12.05,9.013,21.015,20]docosa-1,5-diene-18,19,20,22-tetrol

InChI

InChI=1S/C25H36O6/c1-12(2)13-7-8-22(3)9-10-23(4)15(16(13)22)6-5-14-17-19(23)31-21-25(17,29)20(27)24(28,11-30-21)18(14)26/h5,12,15,17-21,26-29H,6-11H2,1-4H3/t15-,17-,18-,19+,20+,21+,22-,23-,24+,25-/m1/s1

InChI Key

YUCYEVHMFBEBSC-JQALDXPXSA-N

SMILES

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O

Isomeric SMILES

CC(C)C1=C2[C@H]3CC=C4[C@@H]5[C@@H]([C@@]3(CC[C@]2(CC1)C)C)O[C@H]6[C@@]5([C@H]([C@@]([C@@H]4O)(CO6)O)O)O

Canonical SMILES

CC(C)C1=C2C3CC=C4C5C(C3(CCC2(CC1)C)C)OC6C5(C(C(C4O)(CO6)O)O)O

Synonyms

erinacine E
erinacine-E

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Stereochemistry of (-)-Erinacine E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E is a complex diterpenoid belonging to the cyathane family of natural products. Isolated from the mycelia of Hericium erinaceus and Hericium ramosum, it has garnered significant attention from the scientific community for its potent biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Stereochemistry

This compound possesses a highly intricate hexacyclic ring system. Its core is a [5-6-7] tricyclic carbon skeleton characteristic of cyathane diterpenoids. The molecule is further distinguished by a complex, oxygenated cage-like moiety.

The systematic IUPAC name for this compound is (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside. Its molecular formula is C₂₅H₃₆O₆, with a molecular weight of 432.55 g/mol .

The absolute stereochemistry of this compound has been unequivocally determined through total synthesis and X-ray crystallography. The molecule features multiple stereocenters, contributing to its unique three-dimensional architecture, which is crucial for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₅H₃₆O₆
Molecular Weight 432.55 g/mol
IUPAC Name (1R,3aR,3bS,5aS,9aS,9bR,11aR)-3a,5a,8,8-tetramethyl-6-oxo-1-(propan-2-yl)-2,3,3b,4,5,5a,6,7,8,9,9a,9b-dodecahydro-1H-cyclopenta[a]cyclopropa[f][3]annulen-9-yl D-xylopyranoside
CAS Number 178232-25-2
Appearance White solid

Spectroscopic Data

Table 2: Spectroscopic Data for Erinacine Isomers

IsomerMolecular FormulaKey MS Fragmentation Ions (m/z)Reference
Erinacine AC₂₅H₃₆O₆433.2573 [M+H]⁺, 455.2405 [M+Na]⁺, 301.2162 [C₂₀H₂₉O₂]⁺, 283.2052 [C₂₀H₂₇O]⁺[4]
Erinacine BC₂₅H₃₆O₆Not specified[5]
Erinacine E/FC₂₅H₃₆O₆431.243 [M-H]⁻[5]

Note: Specific NMR and HRMS data for this compound are not publicly available. The data presented is for closely related isomers and is intended for comparative purposes.

Experimental Protocols

Isolation of this compound

This compound is typically isolated from the mycelia of Hericium species. The general procedure involves extraction with an organic solvent followed by a series of chromatographic purification steps.

A General Protocol for Erinacine Isolation:

  • Extraction: The dried and powdered mycelia are extracted with a solvent such as ethanol or ethyl acetate. This can be done at room temperature with stirring or through sonication to enhance extraction efficiency.[6][7][8]

  • Concentration: The solvent is removed under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent (e.g., methanol or water) to remove lipids and other nonpolar impurities.

  • Chromatography: The polar layer is then subjected to multiple rounds of column chromatography.[8][9]

    • Silica Gel Chromatography: A common first step, using a gradient of solvents such as chloroform and methanol, to separate compounds based on polarity.[9]

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (e.g., C18 column) is often used for final purification, with a mobile phase typically consisting of a mixture of acetonitrile and water.[10]

  • Characterization: The purified compound is identified and characterized using spectroscopic methods such as NMR and mass spectrometry.

Total Synthesis of this compound

The total synthesis of this compound was a significant achievement in organic chemistry, accomplished by Watanabe and Nakada. The synthesis is a multi-step process that involves the strategic formation of the complex ring system and the installation of the various functional groups with precise stereocontrol. A key step in their biomimetic approach was a rationally designed intramolecular aldol reaction.[9][11]

A detailed, step-by-step protocol for the total synthesis is extensive and beyond the scope of this guide. For the complete synthetic route and experimental procedures, readers are directed to the primary literature:

  • Watanabe, H., & Nakada, M. (2008). Biomimetic Total Synthesis of this compound. Journal of the American Chemical Society, 130(4), 1150–1151.

Biological Activity and Signaling Pathways

This compound exhibits two primary biological activities that are of significant interest to the drug development community: stimulation of Nerve Growth Factor (NGF) synthesis and agonism of the kappa-opioid receptor.

Stimulation of Nerve Growth Factor (NGF) Synthesis

This compound is a potent stimulator of NGF synthesis.[1] NGF is a crucial neurotrophic factor involved in the growth, maintenance, and survival of neurons. Compounds that can upregulate NGF production have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The signaling pathway through which erinacines are thought to promote NGF synthesis involves the activation of the c-Jun N-terminal kinase (JNK) pathway.[11]

NGF_Synthesis_Pathway Erinacine_E This compound JNK_Pathway JNK Pathway Activation Erinacine_E->JNK_Pathway Stimulates Cell_Membrane Cell Membrane cJun c-Jun Phosphorylation JNK_Pathway->cJun AP1 AP-1 Transcription Factor Activation cJun->AP1 NGF_Gene NGF Gene Transcription AP1->NGF_Gene NGF_Protein NGF Protein Synthesis and Secretion NGF_Gene->NGF_Protein

NGF Synthesis Pathway Stimulation by this compound
Kappa-Opioid Receptor Agonism

This compound has been identified as a selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2][12] KOR activation is associated with analgesia, diuresis, and modulation of mood and addiction. As a KOR agonist, this compound interacts with the receptor, initiating a downstream signaling cascade. This involves the coupling of the receptor to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[13]

KOR_Signaling_Pathway Erinacine_E This compound KOR Kappa-Opioid Receptor (KOR) Erinacine_E->KOR Binds to G_Protein Gi/o Protein KOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Effects cAMP->Downstream Leads to

Kappa-Opioid Receptor Signaling by this compound

Conclusion

This compound stands out as a natural product with a remarkable chemical architecture and significant therapeutic potential. Its ability to stimulate NGF synthesis and act as a kappa-opioid receptor agonist makes it a compelling lead compound for the development of novel treatments for neurodegenerative disorders and other conditions. This guide provides a foundational understanding of its chemical and biological properties, which will be instrumental for researchers dedicated to unlocking the full therapeutic potential of this fascinating molecule. Further research is warranted to fully elucidate its spectroscopic properties, refine isolation and synthetic protocols, and explore its detailed mechanism of action in relevant biological systems.

References

(-)-Erinacine E: A Technical Guide to its Natural Sources, Abundance, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-Erinacine E, a significant cyathane diterpenoid found in the medicinal mushroom Hericium erinaceus, commonly known as Lion's Mane. This document details its natural sources, reported abundance alongside other major erinacines, methodologies for its study, and its role in biological signaling pathways.

Natural Sources and Abundance of Erinacines

This compound, along with a family of related diterpenoids, is exclusively found in the mycelium of Hericium erinaceus.[1][2] The fruiting body of the mushroom does not contain erinacines, but instead harbors another class of bioactive compounds known as hericenones.[3] The concentration of these compounds is highly dependent on the specific strain of the fungus and the cultivation conditions employed.[4]

While this compound is noted for its potent biological activities, including the stimulation of Nerve Growth Factor (NGF) synthesis, quantitative data on its specific abundance is not as widely reported as for other erinacines, particularly Erinacine A.[2][5] The following table summarizes the reported abundance of major erinacines in Hericium erinaceus mycelium from various studies to provide a comparative context.

Table 1: Abundance of Major Erinacines in Hericium erinaceus Mycelium

ErinacineSource/Cultivation ConditionAbundance (mg/g of dry weight)Reference(s)
Erinacine A Wild Strain HeG (liquid fermentation)42.16[6]
Solid-state cultivation (corn kernel, optimized)up to 165.36 (per g cell dry weight)[7][8][9]
Mycelia enriched for antidepressant studies5.15[10]
Mycelia for neurohealth properties studies3.0 and 19.0[11][12]
Italian H. erinaceus strains0.105 - 0.150[4]
Erinacine C Submerged CulturesVariable, often lower than Erinacine P[13][14]
Erinacine P Submerged CulturesCan be orders of magnitude greater than A and C[13][14]
This compound MyceliumPresence confirmed, strong NGF synthesis stimulator, but specific quantitative abundance is not widely reported.[2][4][5]

Experimental Protocols

The study of erinacines involves specific methodologies for the cultivation of the mycelium, followed by extraction, purification, and quantification of the target compounds.

Mycelial Cultivation

Objective: To produce Hericium erinaceus mycelium rich in erinacines.

  • Solid-State Cultivation:

    • Substrate Preparation: A solid substrate such as corn kernel powder (particle size <2.38 mm) is sterilized.[7][8]

    • Inoculation: The sterilized substrate is inoculated with a homogenized mycelium suspension of H. erinaceus.

    • Incubation: The culture is incubated at 25°C for approximately 20 days.[8]

    • Optimization: The yield of erinacines can be enhanced by adding supplements like tryptone or inorganic salts such as 10 mM ZnSO₄·7H₂O to the substrate.[7]

  • Submerged Fermentation:

    • Seed Culture: Mycelia are initially grown in a liquid medium (e.g., 1% malt extract, 0.1% peptone, 0.1% yeast extract, 2% glucose) for about 10 days at 25°C with shaking (180 rpm).

    • Fermentation: The seed culture is then transferred to a larger bioreactor with a suitable medium for a specified period to allow for mycelial growth and erinacine production.

Extraction and Purification of Erinacines

Objective: To isolate erinacines from the cultivated mycelium.

  • Drying and Grinding: The harvested mycelium is lyophilized (freeze-dried) and ground into a fine powder.

  • Solvent Extraction: The mycelial powder is extracted with an organic solvent. A common method involves ultrasonication with 75% ethanol at 50°C for 1 hour, repeated twice.

  • Concentration: The resulting extract is centrifuged, filtered, and concentrated under vacuum using a rotary evaporator.

  • Liquid-Liquid Partitioning: The concentrated extract is partitioned between ethyl acetate and water to separate compounds based on polarity. The ethyl acetate fraction, containing the erinacines, is collected.

  • Chromatographic Purification:

    • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a solvent system like n-hexane-ethyl acetate to separate different erinacines.[11]

    • High-Speed Counter-Current Chromatography (HSCCC): For high-purity isolation of specific erinacines like Erinacine A, HSCCC with a two-phase solvent system (e.g., n-hexane/ethyl acetate/methanol/water) can be employed.

Quantification of Erinacines

Objective: To determine the concentration of specific erinacines in the extract.

  • High-Performance Liquid Chromatography (HPLC):

    • System: An HPLC system equipped with a C18 column and a UV-Vis detector is typically used.[11]

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and aqueous acetic acid is common.[11]

    • Detection: Erinacines are typically detected at a UV wavelength of 340 nm.[11]

    • Quantification: The concentration of the target erinacine is determined by comparing its peak area to a calibration curve generated from a purified standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identification and confirmation, LC coupled with a mass spectrometer (e.g., ESI-MS) is used to analyze the molecular weight and fragmentation patterns of the compounds.[10][15]

Signaling Pathways and Biosynthesis

Erinacines, particularly Erinacine A, have been shown to modulate several signaling pathways, primarily related to their neuroprotective effects. The proposed biosynthetic pathway provides a framework for understanding their formation within the fungus.

Neuroprotective Signaling Pathways of Erinacine A

Erinacine A has been demonstrated to exert neuroprotective effects through the modulation of pathways involved in cellular stress and survival. In models of neurotoxicity, Erinacine A can inhibit apoptosis by suppressing key components of the ER stress and JNK/p38 MAPK pathways.

erinacine_a_neuroprotection cluster_stress Neurotoxic Stress (e.g., MPTP) cluster_pathways Signaling Cascades cluster_apoptosis Apoptotic Outcome stress Neurotoxin er_stress ER Stress stress->er_stress jnk_p38 JNK/p38 MAPK er_stress->jnk_p38 nf_kb NF-κB jnk_p38->nf_kb apoptosis Neuronal Apoptosis nf_kb->apoptosis erinacine_a Erinacine A erinacine_a->er_stress inhibits erinacine_a->jnk_p38 inhibits erinacine_a->nf_kb inhibits

Caption: Neuroprotective mechanism of Erinacine A.

Proposed Biosynthetic Pathway of Erinacines

The biosynthesis of erinacines is believed to start from the cyclization of farnesyl pyrophosphate (FPP) to form a protoilludane skeleton, which then undergoes a series of rearrangements and oxidations to yield the characteristic cyathane core structure. Further modifications lead to the various erinacine analogues.

erinacine_biosynthesis fpp Farnesyl Pyrophosphate (FPP) protoilludane Protoilludane Intermediate fpp->protoilludane Cyclization cyathane Cyathane Diterpene Core protoilludane->cyathane Rearrangement & Oxidation erinacine_e This compound cyathane->erinacine_e Tailoring Enzymes other_erinacines Other Erinacines (A, C, P, etc.) cyathane->other_erinacines Tailoring Enzymes

Caption: Proposed biosynthesis of erinacines.

Experimental Workflow for Erinacine Analysis

The overall process from obtaining the fungal culture to quantifying the target erinacine follows a logical and systematic workflow. This ensures reproducibility and accuracy in the analysis of these valuable bioactive compounds.

experimental_workflow start H. erinaceus Culture cultivation Mycelial Cultivation (Solid-State or Submerged) start->cultivation extraction Solvent Extraction (e.g., Ethanol) cultivation->extraction purification Chromatographic Purification (e.g., Silica Gel, HSCCC) extraction->purification analysis Quantification (HPLC-UV / LC-MS) purification->analysis end Quantitative Data analysis->end

Caption: Workflow for erinacine analysis.

References

Mechanism of action of (-)-Erinacine E on neuronal cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Erinacine E on Neuronal Cells

Abstract

This compound, a cyathane diterpenoid isolated from the mycelium of Hericium species, has emerged as a compound of significant interest in neuroscience. Its mechanism of action on neuronal cells is multifaceted, primarily characterized by two distinct and potent activities: selective agonism of the kappa opioid receptor (KOR) and stimulation of Nerve Growth Factor (NGF) synthesis. These actions underpin its potential neurotrophic, neuroprotective, and analgesic properties. This technical guide provides a comprehensive overview of the molecular mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the core signaling pathways.

Primary Mechanism of Action: Kappa Opioid Receptor Agonism

The most well-defined pharmacological action of this compound is its function as a potent and highly selective agonist for the kappa opioid receptor (KOR).[1][2][3] Unlike mu or delta opioid receptors, which are associated with euphoria and respiratory depression, KOR activation is linked to analgesia, dysphoria, and neuroprotective effects.[4] The high selectivity of Erinacine E for the KOR suggests a favorable profile with a reduced risk of side effects associated with other opioid receptor subtypes.[1][2]

Data Presentation: Receptor Binding and Functional Activity

Quantitative analysis has established the specific binding affinity and functional potency of this compound at opioid receptors. The data clearly demonstrates its selectivity for the KOR.

ParameterValueReceptor SubtypeDescriptionSource
IC₅₀ 0.8 µMKappa (κ)The concentration required to inhibit 50% of radioligand binding, indicating high binding affinity.[1][2]
IC₅₀ >200 µMMu (µ)Demonstrates negligible binding affinity.[1][2]
IC₅₀ >200 µMDelta (δ)Demonstrates negligible binding affinity.[1][2]
ED₅₀ 14 µMKappa (κ)The effective dose to produce 50% of the maximal response in a functional assay, confirming agonist activity.[1][2]

Mandatory Visualization: KOR Agonism and Antagonism Workflow

G cluster_0 cluster_1 cluster_2 Erinacine E Erinacine E KOR Kappa Opioid Receptor (KOR) Erinacine E->KOR Binds & Activates Antagonist nor-Binaltorphimine (Antagonist) Antagonist->KOR Blocks Binding Response Neuronal Response (Suppressed Twitch Response) KOR->Response Downstream Signaling Recovery Recovery of Twitch Response Response->Recovery Reversed by Antagonist G cluster_glial Glial Cell (Astrocyte) cluster_neuron Neuronal Cell Erinacine E Erinacine E Glial Cell Astrocyte Nucleus Erinacine E->Glial Cell NGF_Synth NGF Gene Expression & Synthesis Glial Cell->NGF_Synth NGF Secreted NGF NGF_Synth->NGF Secretion TrkA TrkA Receptor PI3K PI3K/Akt Pathway TrkA->PI3K ERK MAPK/ERK Pathway TrkA->ERK Outcome Neuronal Survival & Neurite Outgrowth PI3K->Outcome ERK->Outcome NGF->TrkA Binds & Dimerizes G cluster_direct Direct Neuronal Action cluster_indirect Indirect Glial-Mediated Action cluster_downstream Downstream Pro-Survival Signaling Erinacine E Erinacine E KOR Kappa Opioid Receptor (KOR) Agonism Erinacine E->KOR NGF NGF Synthesis Stimulation (in Glia) Erinacine E->NGF ProSurvival Activation of PI3K/Akt & MAPK/ERK Pathways KOR->ProSurvival Contributes to TrkA TrkA Receptor Activation (on Neuron) NGF->TrkA TrkA->ProSurvival Outcome Neuroprotection • Reduced Apoptosis • Enhanced Neuronal Survival • Potential Ischemic Protection ProSurvival->Outcome

References

Technical Whitepaper: (-)-Erinacine E and its Role in the Stimulation of Nerve Growth Factor (NGF) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Nerve Growth Factor (NGF) is a critical neurotrophin involved in the survival, development, and function of neurons. Its therapeutic potential in neurodegenerative diseases is significant, but its clinical application is hampered by its inability to cross the blood-brain barrier. Small molecules that can penetrate the central nervous system and stimulate endogenous NGF synthesis represent a promising therapeutic strategy. (-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus, has been identified as a potent stimulator of NGF synthesis. This document provides a comprehensive technical overview of the mechanisms, quantitative efficacy, and experimental methodologies related to this compound's action on NGF production, intended for professionals in neuroscience research and drug development.

Introduction to this compound

Erinacines are a class of natural compounds isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1] These compounds, belonging to the cyathin diterpenoid group, are subjects of extensive pharmacological research due to their neurotrophic properties.[1] Notably, several erinacines, including A, B, C, and E, have been demonstrated to be strong stimulators of NGF synthesis.[1][2][3] Unlike the large NGF protein, erinacines are low-molecular-weight compounds capable of crossing the blood-brain barrier, making them viable candidates for treating central nervous system disorders.[2][4][5] this compound, in particular, has been highlighted for its activity in stimulating NGF biosynthesis and its potential as a therapeutic agent for neurodegenerative diseases.[4][6]

Mechanism of Action: Signaling Pathways

The primary mechanism by which erinacines, and by extension Hericium erinaceus extracts, stimulate NGF synthesis is through the activation of specific intracellular signaling cascades in astrocytes. Research has strongly implicated the c-Jun N-terminal kinase (JNK) pathway as central to this process.

The JNK Signaling Pathway

Studies using 1321N1 human astrocytoma cells have shown that extracts of H. erinaceus promote NGF gene expression in a concentration-dependent manner.[7] This stimulatory effect is mediated by the JNK signaling pathway. The proposed cascade involves the following steps:

  • Activation of JNK: this compound stimulates the phosphorylation of JNK.[2][7]

  • Phosphorylation of c-Jun: Activated JNK then phosphorylates its downstream substrate, the transcription factor c-Jun.[2][7]

  • Increased c-Fos Expression: The process is also associated with an increase in the expression of c-Fos, another transcription factor.[2][7]

  • AP-1 Complex Formation: c-Jun and c-Fos dimerize to form the Activator Protein-1 (AP-1) transcription factor complex.

  • NGF Gene Transcription: The AP-1 complex binds to the promoter region of the NGF gene, initiating its transcription and leading to increased NGF mRNA and subsequent protein synthesis.

This pathway was confirmed in experiments where the JNK-specific inhibitor, SP600125, successfully blocked the enhancement of NGF gene expression induced by H. erinaceus extracts.[7]

G This compound Signaling Pathway for NGF Synthesis cluster_extracellular Extracellular cluster_intracellular Intracellular (Astrocyte) cluster_nucleus Nucleus Erinacine_E This compound JNK JNK (c-Jun N-terminal kinase) Erinacine_E->JNK Activates pJNK p-JNK (Active) JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun Phosphorylates cFos c-Fos pJNK->cFos Induces Expression pcJun p-c-Jun (Active) cJun->pcJun AP1 AP-1 Complex (p-c-Jun / c-Fos) pcJun->AP1 Dimerization cFos->AP1 Dimerization NGF_Gene NGF Gene Promoter AP1->NGF_Gene Binds & Activates NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA Transcription NGF_Protein NGF Protein (Secreted) NGF_mRNA->NGF_Protein Translation

Caption: JNK-mediated signaling pathway for NGF synthesis stimulated by this compound.
Other Implicated Pathways

While the JNK pathway is the most directly implicated in erinacine-induced NGF synthesis, other signaling molecules like p38 mitogen-activated protein kinases (p38 MAPK) have been associated with the neuroprotective effects of other erinacines, such as Erinacine A, particularly in the context of ischemic injury.[2][8][9][10] However, the direct role of the p38 MAPK pathway in this compound-mediated NGF synthesis requires further elucidation.

Quantitative Efficacy of this compound

The potency of this compound in stimulating NGF synthesis has been quantified in cell culture models, typically using mouse or rat astroglial cells. The amount of NGF secreted into the culture medium is measured following treatment with the compound. Data shows that erinacines are significantly more potent than epinephrine, a known NGF stimulator.[4][6]

CompoundConcentrationCell TypeNGF Secreted (pg/mL)Reference
This compound 5.0 mMMouse astroglial cells105.0 ± 5.2[4][6]
Erinacine A1.0 mMMouse astroglial cells250.1 ± 36.2[4][6]
Erinacine B1.0 mMMouse astroglial cells129.7 ± 6.5[4][6]
Erinacine C1.0 mMMouse astroglial cells299.1 ± 59.6[4][6]
Erinacine DNot SpecifiedRat astroglial cells141.5 ± 18.2[11]
Erinacine F5.0 mMMouse astroglial cells175.0 ± 5.2[4][6]
Epinephrine (Control)33 µg/mLMouse astroglial cells~10-23 pg/mL (range for hericenones)[4]

Note: The data indicates that while this compound is a potent inducer, other erinacines like A and C may exhibit stronger activity at lower concentrations.

Experimental Protocols & Methodologies

The investigation of this compound's effect on NGF synthesis involves a series of established in vitro and in vivo protocols.

In Vitro Assay for NGF Synthesis

A common workflow to assess the NGF-stimulating activity of a compound is outlined below. This protocol primarily uses astrocyte cell lines, which are the primary producers of NGF in the central nervous system.

G Workflow for Assessing NGF Synthesis Stimulation cluster_workflow In Vitro Experimental Workflow A 1. Cell Culture (e.g., 1321N1 human astrocytoma or primary mouse astroglial cells) B 2. Treatment Incubate cells with various concentrations of this compound A->B C 3. Conditioned Medium Collection Collect the cell culture supernatant after a set incubation period (e.g., 24-48h) B->C E 5. mRNA Analysis (Optional) Extract RNA from cells and perform RT-qPCR to measure NGF gene expression B->E Analyze Gene Expression D 4. NGF Quantification Measure NGF protein levels in the supernatant using ELISA C->D Quantify Protein F 6. Bioactivity Assay (Optional) Apply conditioned medium to PC12 cells and measure neurite outgrowth C->F Test Biological Effect

Caption: Standard experimental workflow to evaluate this compound's effect on NGF synthesis.

Detailed Methodological Steps:

  • Cell Culture: 1321N1 human astrocytoma cells or primary murine astroglial cells are cultured in appropriate media until they reach a suitable confluency.[4][6][7]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO). A positive control, such as epinephrine, may also be used.[4][6]

  • Incubation and Collection: Cells are incubated for a defined period (e.g., 24 to 48 hours). Afterward, the cell culture supernatant (conditioned medium) is collected and centrifuged to remove cellular debris.[7]

  • NGF Quantification (ELISA): The concentration of secreted NGF in the conditioned medium is quantified using a highly sensitive and specific two-site enzyme-linked immunosorbent assay (ELISA) kit.[12]

  • mRNA Expression Analysis (RT-qPCR): To confirm that the increase in NGF protein is due to de novo synthesis, total RNA can be extracted from the treated cells. Reverse transcription followed by quantitative polymerase chain reaction (RT-qPCR) is then used to measure the relative expression levels of NGF mRNA.[7]

  • Neurite Outgrowth Bioassay (PC12 cells): To confirm the biological activity of the secreted NGF, the conditioned medium from treated astrocytes is applied to a neuroblastic cell line like PC12. The percentage of cells differentiating and the length of their neurites are then quantified, as PC12 cells extend neurites in response to NGF.[7][13]

In Vivo Studies

In vivo validation involves administering the compound to animal models. For example, ddY mice fed a diet containing H. erinaceus powder for 7 days showed a significant increase in the level of NGF mRNA expression in the hippocampus, confirming the compound's activity in a living organism.[7] Similar studies administering purified erinacine A to rats also showed increased NGF levels in the hippocampus and locus coeruleus.[4][5]

Conclusion and Future Directions

This compound is a compelling natural product with well-documented efficacy in stimulating NGF synthesis. Its ability to cross the blood-brain barrier and activate the JNK signaling pathway in astrocytes positions it as a strong candidate for the development of therapeutics for neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and peripheral neuropathies.

Future research should focus on:

  • Pharmacokinetics and Pharmacodynamics: Detailed in vivo studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

  • Structure-Activity Relationship (SAR): Synthesizing and testing analogs of this compound to optimize potency, selectivity, and drug-like properties.[14]

  • Clinical Trials: Progressing the most promising candidates into human clinical trials to evaluate safety and efficacy in patient populations.

The continued exploration of this compound and related compounds from Hericium erinaceus holds significant promise for novel treatments that harness the body's endogenous neurotrophic potential.

References

The Pharmacological Profile of (-)-Erinacine E: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E, a cyathane diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom), has emerged as a compound of significant interest in the field of neuroscience and pharmacology. Its unique chemical structure and potent biological activities have made it a subject of investigation for its potential therapeutic applications, particularly in the realms of neuroprotection and pain management. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways.

Core Pharmacological Activities

This compound exhibits two primary, well-documented pharmacological activities: selective agonism at the kappa opioid receptor and stimulation of Nerve Growth Factor (NGF) synthesis. These activities underpin its potential therapeutic effects, including neuroprotection and analgesia.

Kappa Opioid Receptor Agonism

This compound is a potent and highly selective agonist for the kappa opioid receptor (KOR).[1][2][3] KOR activation is known to produce analgesic effects, and also modulates mood and addiction-related behaviors. The selectivity of this compound for the KOR over mu and delta opioid receptors is a key feature of its pharmacological profile.

Nerve Growth Factor (NGF) Synthesis Stimulation

In addition to its effects on the opioid system, this compound has been shown to stimulate the synthesis of Nerve Growth Factor (NGF).[4][5][6] NGF is a crucial neurotrophin for the survival, development, and function of neurons. The ability of this compound to promote NGF synthesis suggests its potential for treating neurodegenerative diseases and promoting nerve regeneration.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its potency and selectivity across different assays.

ParameterReceptorValueSpeciesReference
IC50Kappa Opioid Receptor0.8 µM-[1][3]
IC50Mu Opioid Receptor> 200 µM-[1][3]
IC50Delta Opioid Receptor> 200 µM-[1][3]
ED50Rabbit Vas Deferens Twitch Response14 µMRabbit[1][3]
AssayCell TypeConcentration of this compoundNGF Secretion (pg/mL)Reference
NGF Synthesis StimulationMouse Astroglial Cells5.0 mM105 ± 5.2[6]

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide. While detailed, step-by-step protocols from the original publications are not fully available, the following descriptions provide a comprehensive understanding of the experimental setups.

Kappa Opioid Receptor Binding Assay

The kappa opioid receptor binding affinity of this compound was determined using a competitive radioligand binding assay.

  • Objective: To determine the concentration of this compound required to inhibit the binding of a known high-affinity radiolabeled ligand to the kappa opioid receptor by 50% (IC50).

  • Methodology:

    • Membrane Preparation: Membranes from cells stably expressing the human kappa opioid receptor (e.g., CHO-K1 cells) are prepared.

    • Radioligand: A radiolabeled kappa opioid receptor agonist, such as [3H]U-69,593, is used.

    • Incubation: The cell membranes are incubated with the radioligand in the presence of varying concentrations of this compound.

    • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is calculated to determine the IC50 value.

Nerve Growth Factor (NGF) Synthesis Assay

The ability of this compound to stimulate NGF synthesis was assessed in cultured mouse astroglial cells.

  • Objective: To quantify the amount of NGF secreted by astroglial cells in response to treatment with this compound.

  • Methodology:

    • Cell Culture: Primary mouse astroglial cells are cultured in appropriate media.

    • Treatment: The cultured cells are treated with a specific concentration of this compound (e.g., 5.0 mM).

    • Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for NGF synthesis and secretion.

    • Sample Collection: The cell culture supernatant is collected.

    • Quantification: The concentration of NGF in the supernatant is measured using a sensitive and specific enzyme-linked immunosorbent assay (ELISA) kit for NGF.

    • Data Analysis: The amount of NGF secreted in the treated samples is compared to that in untreated control samples.

Neuropathic Pain Model (Spinal Nerve Ligation)

The potential analgesic effects of this compound in neuropathic pain are often evaluated using the spinal nerve ligation (SNL) model in rodents.

  • Objective: To induce a state of chronic neuropathic pain in an animal model to assess the analgesic efficacy of this compound.

  • Methodology:

    • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

    • Surgical Procedure: Under anesthesia, the L5 and/or L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure creates a peripheral nerve injury that leads to the development of neuropathic pain symptoms.[7][8][9][10]

    • Behavioral Testing: After a post-operative recovery period, the development of neuropathic pain is assessed using various behavioral tests, including:

      • Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.

      • Thermal Hyperalgesia: Assessed by measuring the paw withdrawal latency to a noxious heat stimulus.

    • Drug Administration: this compound is administered to the animals (e.g., orally or intraperitoneally) at various doses.

    • Post-treatment Assessment: Behavioral tests are repeated after drug administration to evaluate the analgesic effect of this compound by observing any reversal of mechanical allodynia or thermal hyperalgesia.

Signaling Pathways

The pharmacological effects of this compound are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, created using the DOT language, illustrate the key pathways implicated in its mechanism of action.

Kappa Opioid Receptor Signaling

Activation of the kappa opioid receptor by this compound initiates a signaling cascade that leads to neuronal inhibition and analgesia.

kappa_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Erinacine_E This compound KOR Kappa Opioid Receptor (KOR) Erinacine_E->KOR G_protein Gi/o Protein KOR->G_protein Activation MAPK MAPK Pathway (ERK, p38, JNK) KOR->MAPK AC Adenylyl Cyclase G_protein->AC Inhibition K_channel K+ Channel (GIRK) G_protein->K_channel Activation Ca_channel Ca2+ Channel (N-type) G_protein->Ca_channel Inhibition cAMP cAMP AC->cAMP Conversion of ATP Neuronal_Inhibition Neuronal Inhibition Analgesia cAMP->Neuronal_Inhibition K_channel->Neuronal_Inhibition Ca_channel->Neuronal_Inhibition CREB CREB MAPK->CREB CREB->Neuronal_Inhibition

Kappa Opioid Receptor Signaling Pathway
Neurotrophic Factor Induction Pathway (General for Erinacines)

While the precise upstream signaling initiated by this compound to induce NGF synthesis is not fully elucidated, erinacines, in general, are known to modulate pathways leading to the expression of neurotrophic factors.

ngf_induction_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_cellular_effects Cellular Effects Erinacine_E This compound Unknown_Receptor Unknown Receptor(s)/ Mechanism Erinacine_E->Unknown_Receptor JNK_pathway JNK Pathway Unknown_Receptor->JNK_pathway NFkB_pathway NF-κB Pathway Unknown_Receptor->NFkB_pathway cJun c-Jun JNK_pathway->cJun Phosphorylation NFkB NF-κB NFkB_pathway->NFkB Activation NGF_Gene NGF Gene Transcription cJun->NGF_Gene NFkB->NGF_Gene NGF_Protein NGF Protein Synthesis and Secretion NGF_Gene->NGF_Protein Neuronal_Survival Neuronal Survival and Growth NGF_Protein->Neuronal_Survival

General Erinacine-Mediated Neurotrophic Factor Induction

Conclusion

This compound presents a compelling pharmacological profile characterized by its potent and selective agonism at the kappa opioid receptor and its ability to stimulate NGF synthesis. These dual activities suggest its therapeutic potential in a range of neurological and pain-related disorders. The quantitative data highlight its potency and selectivity, while the outlined experimental protocols provide a framework for its continued investigation. The visualized signaling pathways offer insights into its molecular mechanisms of action. Further research is warranted to fully elucidate the downstream signaling cascades specifically modulated by this compound and to translate its promising preclinical profile into clinical applications.

References

Research on (-)-Erinacine E and its Anti-inflammatory Effects in the Central Nervous System: A Review of Current Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of current scientific literature reveals a significant gap in the understanding of the specific anti-inflammatory effects of (-)-Erinacine E within the central nervous system (CNS). While the broader family of erinacines, particularly Erinacine A and C, have been the subject of numerous studies demonstrating their neuroprotective and anti-inflammatory properties, research specifically isolating the effects of this compound on neuroinflammation is notably limited.

Currently, there is a lack of publicly available studies that provide quantitative data on the modulation of key inflammatory markers—such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), inducible nitric oxide synthase (iNOS), or cyclooxygenase-2 (COX-2)—in CNS cells or animal models of neuroinflammation following treatment with this compound. Consequently, detailed experimental protocols and established signaling pathways for its anti-inflammatory action in the CNS are not available in the current body of scientific literature.

Documented Biological Activities of Erinacine E

Despite the absence of direct research on its anti-inflammatory effects in the CNS, some biological activities of Erinacine E have been reported, offering potential avenues for future investigation:

  • Nerve Growth Factor (NGF) Synthesis: In vitro studies have shown that Erinacine E can induce the synthesis of Nerve Growth Factor (NGF)[1]. NGF is a crucial neurotrophin for the survival, development, and function of neurons. While this suggests a potential neuroprotective role, it does not directly equate to an anti-inflammatory effect.

  • Kappa-Opioid Receptor Agonism: Erinacine E has been identified as a kappa-opioid receptor agonist[1][2]. The activation of kappa-opioid receptors can have complex and sometimes contradictory effects on inflammation, and its specific role in the context of neuroinflammation remains to be elucidated.

  • Application in Neuropathic Pain Models: Some studies have utilized Erinacine E in animal models for the treatment of neuropathic pain[3][4]. Given that neuroinflammation is often a component of neuropathic pain, this application suggests a potential, though unconfirmed, anti-inflammatory or analgesic mechanism.

The Path Forward: Research on Other Erinacines

In contrast to the sparse data on Erinacine E, there is a wealth of information on the anti-inflammatory effects of Erinacine A and Erinacine C in the central nervous system. These compounds have been shown to:

  • Significantly reduce the production of pro-inflammatory cytokines.

  • Inhibit the expression of iNOS and COX-2.

  • Modulate key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Nrf2 antioxidant response pathway.

Given the user's interest in the anti-inflammatory properties of erinacines, a detailed technical guide on the well-documented effects of Erinacine A and C could be provided. This would include:

  • Structured tables summarizing quantitative data on their impact on inflammatory markers.

  • Detailed experimental protocols from key studies.

  • Graphviz diagrams illustrating the signaling pathways they modulate.

Should an in-depth guide on the anti-inflammatory effects of Erinacine A and C in the central nervous system be of interest, please indicate, and a comprehensive report can be compiled.

References

Methodological & Application

Application Notes and Protocols for the Quantification of (-)-Erinacine E by HPLC and LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E is a cyathin diterpenoid found in the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane). Like other erinacines, it is of significant interest to the scientific community due to its potential neuroprotective properties. Accurate and robust analytical methods are crucial for the quantification of this compound in fungal extracts, commercial products, and biological matrices to support research and development.

This document provides detailed high-performance liquid chromatography (HPLC) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of erinacines. It is important to note that this compound is an isomer of other erinacines, such as Erinacine A, B, and F, all sharing the same chemical formula (C₂₅H₃₆O₆). Consequently, their separation and individual quantification can be challenging and require specific analytical conditions and a certified reference standard for this compound. The following protocols are based on established methods for the analysis of Erinacine A and can be adapted and validated for the specific quantification of this compound.

Data Presentation: Quantitative HPLC and LC-MS/MS Parameters

The following tables summarize typical experimental conditions for the analysis of erinacines, which can be used as a starting point for method development for this compound.

Table 1: HPLC-UV Method Parameters for Erinacine Analysis

ParameterCondition 1Condition 2
Column Supersil AQ-C₁₈ (5 µm, 250 x 4.6 mm)[1][2]COSMOSIL 5C18-AR-II (5 µm, 250 x 4.6 mm)[3]
Mobile Phase Acetonitrile:Water (55:45 v/v)[1][2]80% Methanol in Water[4]
Elution Mode Isocratic[1][2]Isocratic[4]
Flow Rate 1.0 mL/min[1][2]1.0 mL/min[4]
Column Temp. 25 °C[1][2]25 °C[4]
Injection Vol. 5 µL[1][2]10 µL[4]
UV Detection 340 nm[1][2][4][5]340 nm[3]
Retention Time ~11.2 min (Erinacine A)[2]~14.15 min (Erinacine A)[4]

Table 2: LC-MS/MS Method Parameters for Erinacine Analysis

ParameterCondition 1Condition 2
LC System Agilent 1100 series[6]Waters ACQUITY UPLC[7]
Column Agilent Eclipse XDB-C18 (3.5 µm, 4.6 x 100 mm)[6]ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)[7]
Mobile Phase A 0.1% Formic Acid in Water[8]Water with 8 mM NH₄OH[7]
Mobile Phase B Methanol[8]Acetonitrile[7]
Gradient 70% B to 100% B in 5 min, hold 3 min at 90% B[8]4% B to 70% B in 14 min, to 99% B in 2 min[7]
Flow Rate 0.35 mL/min[8]Not Specified
Column Temp. 22 °C[6]Not Specified
Injection Vol. 10 µL[8]5 µL[7]
MS System API 3000 Triple Quadrupole[6]Xevo G2-XS QTOF[7]
Ionization ESI Positive[6]ESI Negative[7]
Capillary Voltage +4500 V[8]2 kV[7]
Cone Voltage Not Specified25 V[7]
Desolvation Temp. 350 °C[8]450 °C[7]
MRM Transitions Requires this compound standard for optimizationPrecursor Ion (m/z): 431.243 (for [M-H]⁻ of Erinacine E)[7]

Experimental Protocols

Protocol 1: Extraction of Erinacines from Hericium erinaceus Mycelia

This protocol outlines a general procedure for the extraction of erinacines from fungal biomass.

Materials:

  • Lyophilized Hericium erinaceus mycelia powder

  • 70-95% Ethanol

  • Ethyl acetate

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • 0.22 µm or 0.45 µm syringe filters

Procedure:

  • Weigh a known amount of lyophilized mycelia powder.

  • Add 70% aqueous ethanol at a ratio of 1:100 (w/v) (e.g., 1 g of powder in 100 mL of solvent).[9]

  • Sonicate the suspension for 15-60 minutes.[4][9]

  • (Optional) Stir the mixture at room temperature for an extended period (e.g., 3 days) for exhaustive extraction.[9]

  • Centrifuge the extract at 8000 x g for 10 minutes to pellet the solid material.[1]

  • Collect the supernatant and filter it through a 0.45 µm filter.[1]

  • Concentrate the filtrate under reduced pressure at 40-50 °C using a rotary evaporator to obtain a dry extract.[3][9]

  • For further purification (liquid-liquid partitioning), re-dissolve the dry extract in deionized water.

  • Add an equal volume of ethyl acetate and mix vigorously in a separatory funnel.

  • Collect the ethyl acetate layer, which will contain the erinacines.

  • Dry the ethyl acetate fraction using a rotary evaporator.

  • Reconstitute the final dried extract in a suitable solvent (e.g., methanol or mobile phase) to a known concentration for HPLC or LC-MS/MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-UV Quantification Method

This protocol provides a standard HPLC-UV method for the quantification of erinacines.

Procedure:

  • Prepare the mobile phase as specified in Table 1 (e.g., Acetonitrile:Water, 55:45 v/v). Degas the mobile phase before use.

  • Set up the HPLC system with the column and conditions outlined in Table 1.

  • Prepare a series of calibration standards of a certified this compound reference standard in the mobile phase. A typical concentration range might be 1-25 µg/mL.[10]

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on the retention time of the standard.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 3: LC-MS/MS Quantification Method

This protocol describes a more sensitive and selective LC-MS/MS method.

Procedure:

  • Prepare the mobile phases as specified in Table 2 (e.g., Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: Acetonitrile).

  • Set up the LC-MS/MS system with the column and gradient conditions as detailed in Table 2.

  • Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a pure standard of this compound.

  • Determine the optimal multiple reaction monitoring (MRM) transitions (precursor ion > product ions) for this compound.

  • Prepare a series of calibration standards and inject them to construct a calibration curve.

  • Inject the prepared sample extracts.

  • Quantify this compound based on the peak area of the specific MRM transition and the calibration curve.

Mandatory Visualization

G General Workflow for Erinacine Quantification cluster_0 Sample Preparation cluster_1 Analytical Method Mycelia Mycelia Extraction Extraction Mycelia->Extraction Ethanol/Sonication Filtration Filtration Extraction->Filtration Concentration Concentration Filtration->Concentration Reconstitution Reconstitution Concentration->Reconstitution Final Filtration Final Filtration Reconstitution->Final Filtration HPLC_LCMS HPLC or LC-MS/MS Final Filtration->HPLC_LCMS Injection Data_Acquisition Data Acquisition HPLC_LCMS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Peak Integration Quantification Quantification Data_Processing->Quantification Calibration Curve

Caption: Workflow for Erinacine Quantification.

G Logical Relationship for Method Development Erinacine_Isomers Erinacine Isomers (A, B, E, F) Same Mass Method_Adaptation Adapt Erinacine A Method Erinacine_Isomers->Method_Adaptation Erinacine_E_Standard Obtain this compound Reference Standard Method_Adaptation->Erinacine_E_Standard Method_Validation Method Validation Erinacine_E_Standard->Method_Validation Specificity, Linearity, LOD, LOQ Accurate_Quantification Accurate Quantification of this compound Method_Validation->Accurate_Quantification

Caption: Method Development for this compound.

References

Application Notes and Protocols for Studying the Effects of (-)-Erinacine E

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(-)-Erinacine E is a cyathane diterpenoid isolated from the mycelium of the medicinal mushroom Hericium erinaceus (Lion's Mane).[1][2][3] Members of the erinacine family are known for their ability to cross the blood-brain barrier and stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for the survival, development, and function of neurons.[2][3][4] Specifically, Erinacine E has been identified as a potent stimulator of NGF biosynthesis.[2][3] Additionally, some erinacines have demonstrated anti-cancer properties by inducing apoptosis in various cancer cell lines.[4][5][6][7] Erinacine E has also been suggested to exhibit agonistic activity on κ-opioid receptors, indicating potential analgesic applications.[1][2]

These application notes provide detailed cell culture protocols for researchers investigating the neurotrophic, neuroprotective, and potential anti-cancer effects of this compound.

Part 1: Investigating Neurotrophic and Neuroprotective Effects

The primary neurotrophic effect of erinacines is the stimulation of NGF synthesis, leading to enhanced neurite outgrowth and neuronal survival.[8][9][10][11] PC12 cells, a rat pheochromocytoma cell line, are a common model as they differentiate and extend neurites in response to NGF. Primary neuronal cultures are also excellent models for studying these effects.[8][10]

Experimental Workflow for Neurotrophic Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare PC12 or Primary Neuronal Cells seed_cells Seed Cells into Culture Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound (with/without low-dose NGF) prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 48-96 hours treat_cells->incubate neurite_assay Neurite Outgrowth Assay (Microscopy & Quantification) incubate->neurite_assay western_blot Western Blot for Signaling Proteins (TrkA, ERK1/2, Akt) incubate->western_blot elisa ELISA for NGF Secretion (in Astrocytes) incubate->elisa

Caption: Workflow for assessing the neurotrophic effects of this compound.

Protocol 1: Neurite Outgrowth Assay in PC12 Cells

This protocol details how to assess the potentiation of NGF-induced neurite outgrowth by this compound in PC12 cells.[11]

Materials:

  • PC12 cell line

  • DMEM with 10% Horse Serum (HS), 5% Fetal Bovine Serum (FBS)

  • Low-serum medium: DMEM with 2% HS, 1% FBS[11]

  • Collagen-coated culture plates (24-well)

  • This compound

  • Nerve Growth Factor (NGF)

  • DMSO (for stock solution)

  • Microscope with camera

Procedure:

  • Cell Seeding: Seed PC12 cells in collagen-coated 24-well plates at a density of 5 x 10⁴ cells/well in normal serum medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in low-serum medium to desired final concentrations (e.g., 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is <0.1%.

  • Cell Treatment:

    • Carefully aspirate the normal serum medium from the wells.

    • Replace with low-serum medium.

    • Add treatments to respective wells:

      • Vehicle Control (0.1% DMSO in low-serum medium)

      • Positive Control (e.g., 2-5 ng/mL NGF)[11]

      • Test Groups: this compound at various concentrations + a low dose of NGF (e.g., 2 ng/mL).[11]

      • Erinacine E alone groups to test for direct effects.

  • Incubation: Incubate the plates for 48 to 96 hours.[11]

  • Imaging and Quantification:

    • Capture images of multiple random fields for each well using a phase-contrast microscope.

    • A cell is considered differentiated if it bears at least one neurite longer than the diameter of the cell body.

    • Quantify the percentage of differentiated cells or measure the total neurite length per neuron using image analysis software (e.g., ImageJ).

Protocol 2: Western Blot for NGF Signaling Pathway

This protocol is for analyzing the activation of key proteins in the NGF/TrkA signaling pathway, such as TrkA, ERK1/2, and Akt.[1][11]

Materials:

  • Treated cell cultures (from Protocol 1 or similar)

  • RIPA buffer with protease and phosphatase inhibitors[12]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-TrkA, anti-TrkA, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, anti-GAPDH (or other loading control).

  • HRP-conjugated secondary antibodies

  • Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing total protein.[12]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel.[12] After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway: NGF/TrkA Activation

This compound is thought to potentiate NGF signaling, which is critical for neuronal survival and differentiation. This pathway involves the activation of the TrkA receptor and downstream cascades like MAPK/ERK and PI3K/Akt.[1][10][11]

Caption: Simplified NGF/TrkA signaling pathway leading to neurite outgrowth.

Part 2: Investigating Anti-Cancer Effects

Several studies have reported that erinacines can induce apoptosis in cancer cells, suggesting their potential as anti-cancer agents.[4][5][6][7] Key assays include evaluating cell viability (e.g., MTT assay) and confirming apoptosis (e.g., Annexin V/PI staining).

Experimental Workflow for Anti-Cancer Effects

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cancer Cell Lines (e.g., DLD-1, HCT-116) seed_cells Seed Cells into 96-well or 6-well Plates prep_cells->seed_cells prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with Various Concentrations of this compound prep_compound->treat_cells seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate mtt_assay Cell Viability Assay (MTT) Determine IC50 incubate->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) incubate->apoptosis_assay western_blot Western Blot for Apoptosis Markers (Caspases, Bcl-2) incubate->western_blot

Caption: Workflow for assessing the anti-cancer effects of this compound.

Protocol 3: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability. It is used to determine the cytotoxic effects of this compound and calculate its IC₅₀ value.[13][14][15]

Materials:

  • Cancer cell lines (e.g., DLD-1, HCT-116, Hep G2, MCF-7)[6][16]

  • Appropriate cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solvent (e.g., DMSO or acidified isopropanol)[14][15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO). Incubate for 24 to 48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[14] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization:

    • For adherent cells: Carefully remove the medium and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.[14]

    • For suspension cells: Centrifuge the plate, remove the supernatant, and then add the solubilization solvent.[14]

  • Absorbance Reading: Gently shake the plate to ensure the crystals are fully dissolved. Measure the absorbance at 570 nm using a microplate reader.[13][15]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log concentration of this compound to determine the IC₅₀ value.

Protocol 4: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[17][18]

Materials:

  • Treated cell cultures (6-well plate format is common)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (contains Annexin V, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound for the desired time (e.g., 24 hours).

    • Harvest cells, including both adherent and floating populations (for adherent cells, use trypsin).[17]

    • Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[17][19]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 x 10⁶ cells/mL.[18]

    • Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[20]

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][20]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.[18]

    • Analyze the samples on a flow cytometer as soon as possible.

    • Interpretation:

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells[17]

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells[17]

      • Annexin V- / PI+ : Necrotic cells

Signaling Pathway: Extrinsic and Intrinsic Apoptosis

Erinacines can trigger apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of caspases and regulation by Bcl-2 family proteins.[5][6][7]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Erinacine Erinacine E FasL FasL / TNFR Erinacine->FasL Upregulation Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Erinacine->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Erinacine->Bax Activation Casp8 Pro-Caspase-8 FasL->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 aCasp8->Bax Crosstalk Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondria Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Pro-Caspase-9 CytC->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Apoptosis pathways potentially activated by Erinacine E.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells (Hypothetical Data)

Treatment GroupConcentration% of Differentiated Cells (Mean ± SD)Average Neurite Length (µm, Mean ± SD)
Vehicle Control-5.2 ± 1.58.1 ± 2.3
NGF5 ng/mL45.8 ± 4.155.7 ± 6.8
This compound + NGF (2 ng/mL)1 µM28.3 ± 3.534.2 ± 4.1
This compound + NGF (2 ng/mL)10 µM41.5 ± 4.051.9 ± 5.5
This compound + NGF (2 ng/mL)30 µM52.1 ± 5.268.4 ± 7.0

Table 2: Cytotoxicity of H. erinaceus Extracts Against Human Cancer Cell Lines (Literature-Derived Data)

This table shows IC₅₀ values for aqueous extracts of lyophilized H. erinaceus fruiting bodies as an example of the anti-cancer potential within this species.

Cell LineCancer TypeIC₅₀ (µg/mL, Mean ± SD)Reference
Hep G2Liver Carcinoma6.1 ± 0.2[16]
HCT 116Colon Carcinoma5.1 ± 0.1[16]
HeLaCervical Cancer5.7 ± 0.2[16]
MCF-7Breast Adenocarcinoma5.8 ± 0.3[16]

References

Application Notes and Protocols for Assessing (-)-Erinacine E Blood-Brain Barrier Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Protocol for Assessing (-)-Erinacine E Blood-Brain Barrier Permeability Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a diterpenoid isolated from the mycelium of Hericium erinaceus (Lion's Mane mushroom).[1] Like other erinacines, it has garnered interest for its potential neurotrophic activities. For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy. The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. This protocol provides a comprehensive framework for assessing the BBB permeability of this compound, employing a tiered approach that begins with computational modeling, progresses to in vitro assays, and culminates in in vivo validation. While direct experimental data on the BBB permeability of this compound is limited, studies on structurally related compounds, Erinacine A and Erinacine S, have shown that they can cross the BBB, suggesting that this compound may also possess this capability.[2][3] This protocol will therefore also leverage insights from these related molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for the initial in silico assessment of BBB permeability.

PropertyValueSource
Molecular FormulaC25H36O6PubChem
Molecular Weight432.5 g/mol PubChem
XLogP30.5PubChem
Hydrogen Bond Donor Count4PubChem
Hydrogen Bond Acceptor Count6PubChem
Polar Surface Area99.4 ŲPubChem

Tier 1: In Silico Prediction of BBB Permeability

The initial assessment of BBB permeability can be performed using computational models. These models utilize the physicochemical properties of a compound to predict its ability to cross the BBB.

Protocol for In Silico Prediction
  • Obtain Physicochemical Properties: Utilize the data from Table 1.

  • Utilize Prediction Software: A variety of free and commercial software can be used for this purpose.

    • Free Web-Based Tools:

      • SwissADME: Input the SMILES string of this compound to obtain predictions for BBB permeability, including lipophilicity, water-solubility, and potential for P-glycoprotein (P-gp) substrate binding.

      • LightBBB: A computational prediction model based on LightGBM.[4]

      • LogBB_Pred: A machine learning-based quantitative model to predict the logBB value.[5]

    • Commercial Software:

      • Schrödinger Maestro: Employs QikProp for a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) properties prediction, including predicted BBB permeability (logBB).

      • Simulations Plus ADMET Predictor: Provides a suite of models for predicting various ADME properties, including BBB penetration.

  • Analyze the Results: Compare the predicted values against established thresholds for BBB penetration. Generally, a positive logBB value suggests good BBB permeability. Assess the probability of the compound being a substrate for efflux transporters like P-glycoprotein, as this can significantly limit brain exposure.[6]

Tier 2: In Vitro Assessment of BBB Permeability

In vitro models provide a biological context for assessing BBB permeability and can be used to validate the in silico predictions. The two most common models are the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Caco-2 or MDCK cells.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that models passive diffusion across the BBB.[7][8]

  • Prepare the Donor and Acceptor Plates:

    • The donor plate contains a filter membrane at the bottom of each well.

    • The acceptor plate is a standard 96-well plate.

  • Coat the Donor Plate Membrane: Apply a lipid solution (e.g., a mixture of phospholipids mimicking the brain capillary endothelial cell membrane) to the filter of the donor plate and allow the solvent to evaporate.

  • Prepare Solutions:

    • Donor Solution: Dissolve this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration.

    • Acceptor Solution: Fill the wells of the acceptor plate with the same buffer.

  • Assemble the PAMPA Sandwich: Place the donor plate into the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method, such as LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation:

    Pe = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / ((VA + VD) * A * t)

    Where:

    • CA(t) is the concentration of the compound in the acceptor well at time t.

    • Cequilibrium is the concentration at equilibrium.

    • VA and VD are the volumes of the acceptor and donor wells, respectively.

    • A is the area of the membrane.

    • t is the incubation time.

ParameterDescription
Positive Control A compound with known high BBB permeability (e.g., Caffeine, Propranolol).
Negative Control A compound with known low BBB permeability (e.g., Atenolol, Lucifer Yellow).
Data Analysis Compare the Pe value of this compound with the controls to classify its permeability.
Cell-Based Transwell Assay (Caco-2 or MDCK-MDR1)

Cell-based assays provide a more biologically relevant model by incorporating cellular transport mechanisms, including active transport and efflux.[9][10][11] The Caco-2 cell line, although of intestinal origin, is a well-established model for predicting BBB permeability.[12] For assessing the specific role of P-glycoprotein, a Madin-Darby Canine Kidney (MDCK) cell line overexpressing the human MDR1 gene (MDCK-MDR1) is highly suitable.[11]

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on semipermeable Transwell inserts until a confluent monolayer is formed. For Caco-2 cells, this typically takes 21 days.

  • Verify Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. A high TEER value is indicative of a well-formed barrier. The permeability of a fluorescent marker like Lucifer Yellow can also be assessed.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: Add this compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B-A) Transport: Add this compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Sample Analysis: Quantify the concentration of this compound in the samples from both chambers at different time points using LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of appearance of the compound in the receiver chamber.

    • A is the surface area of the membrane.

    • C0 is the initial concentration in the donor chamber.

  • Calculate Efflux Ratio (ER):

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.

ParameterDescription
High Permeability Control Propranolol
Low Permeability Control Atenolol
P-gp Substrate Control Digoxin, Verapamil
P-gp Inhibitor (optional) Verapamil, Cyclosporin A (to confirm P-gp mediated efflux)

Tier 3: In Vivo Assessment of BBB Permeability

In vivo studies in animal models provide the most definitive evidence of BBB permeability. Brain microdialysis is a powerful technique for measuring the concentration of unbound drug in the brain extracellular fluid.[13][14][15]

Rodent Brain Microdialysis
  • Animal Model: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into the brain region of interest (e.g., hippocampus or striatum). Allow the animals to recover for at least 24 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Compound Administration: Administer this compound systemically (e.g., intravenously or orally).

  • Dialysate Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.

  • Blood Sampling: Collect blood samples at corresponding time points.

  • Sample Analysis: Determine the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Calculate Brain-to-Plasma Ratio (logBB): The ratio of the area under the curve (AUC) for the brain dialysate to the AUC for the plasma provides a measure of BBB penetration.

ParameterDescription
Vehicle Control Administer the vehicle used to dissolve this compound.
Positive Control A compound with known BBB penetration (e.g., Diazepam).
Data Analysis Calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax for both brain and plasma.

Analytical Method: Quantification of this compound

A sensitive and specific analytical method is essential for accurately quantifying this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.

LC-MS/MS Protocol
  • Sample Preparation:

    • Plasma: Protein precipitation with a solvent like acetonitrile.

    • Brain Tissue: Homogenization followed by liquid-liquid extraction or solid-phase extraction.

    • Dialysate: Direct injection may be possible, or a simple dilution.

  • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of formic acid to improve ionization.

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

    • Parent Ion: The protonated molecule [M+H]+ of this compound.

    • Product Ions: Characteristic fragment ions of this compound.

  • Quantification: Use a stable isotope-labeled internal standard or a structurally similar compound for accurate quantification. Construct a calibration curve using standards prepared in the appropriate biological matrix.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Summary of In Silico BBB Permeability Predictions for this compound

Prediction Tool Predicted logBB P-gp Substrate Prediction
SwissADME
LightBBB

| LogBB_Pred | | |

Table 3: In Vitro Permeability Data for this compound

Assay Papp (A-B) (x 10-6 cm/s) Papp (B-A) (x 10-6 cm/s) Efflux Ratio
Caco-2
MDCK-MDR1

| PAMPA-BBB (Pe) | | N/A | N/A |

Table 4: In Vivo Pharmacokinetic Parameters of this compound

Compartment AUC0-t (ng*h/mL) Cmax (ng/mL) Tmax (h)
Plasma
Brain ECF

| Brain/Plasma Ratio (AUCbrain/AUCplasma) | |

Visualization of Experimental Workflow

experimental_workflow cluster_tier1 Tier 1: In Silico Prediction cluster_tier2 Tier 2: In Vitro Assessment cluster_tier3 Tier 3: In Vivo Validation cluster_analysis Analytical Quantification in_silico In Silico Prediction (SwissADME, LightBBB) pampa PAMPA-BBB Assay in_silico->pampa Initial Screening cell_assay Caco-2 / MDCK-MDR1 Assay pampa->cell_assay Confirmation of Passive Permeability lcms LC-MS/MS Analysis pampa->lcms microdialysis Rodent Brain Microdialysis cell_assay->microdialysis Validation in a Biological System cell_assay->lcms microdialysis->lcms

Caption: Tiered approach for assessing this compound BBB permeability.

Potential Signaling Pathways Modulated by Erinacines

While the direct impact of this compound on signaling pathways related to BBB transport is not yet elucidated, other erinacines have been shown to modulate pathways associated with neuroprotection and neurogenesis. For instance, Erinacine A has been reported to stimulate nerve growth factor (NGF) synthesis. It is important to note that these pathways are related to the pharmacological effects of the compounds within the CNS rather than their transport across the BBB.

signaling_pathway erinacine Erinacines (e.g., Erinacine A) ngf_synthesis Stimulation of NGF Synthesis erinacine->ngf_synthesis trka TrkA Receptor Activation ngf_synthesis->trka pi3k_akt PI3K/Akt Pathway trka->pi3k_akt mapk_erk MAPK/ERK Pathway trka->mapk_erk neuronal_survival Neuronal Survival and Growth pi3k_akt->neuronal_survival mapk_erk->neuronal_survival

Caption: Simplified signaling cascade potentially activated by erinacines.

References

Application Notes & Protocols: Designing Preclinical Experiments to Evaluate (-)-Erinacine E Efficacy in Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Neuropathic pain, a chronic condition resulting from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1] Existing treatments often provide limited relief and can have substantial side effects, highlighting the urgent need for novel, non-addictive therapies.[1][2] (-)-Erinacine E, a natural diterpenoid isolated from the mycelium of Hericium erinaceus, has emerged as a promising candidate.[3] It is a known kappa opioid receptor agonist, and related erinacine compounds are potent stimulators of Nerve Growth Factor (NGF) synthesis.[3][4][5] This dual mechanism suggests a potential to not only alleviate pain symptoms but also to promote nerve regeneration and address the underlying pathology.

This document provides a comprehensive guide for designing and executing preclinical experiments to rigorously test the efficacy of this compound in a rodent model of neuropathic pain. It includes an overarching experimental workflow, detailed protocols for key procedures, and templates for data presentation.

Overall Experimental Design & Workflow

The proposed research plan integrates in vivo behavioral studies with ex vivo molecular analyses to provide a robust assessment of this compound's therapeutic potential. The workflow is designed to first establish its efficacy in alleviating pain-like behaviors and then to investigate the underlying cellular and molecular mechanisms.

G cluster_phase1 Phase 1: In Vivo Efficacy Assessment cluster_phase2 Phase 2: Ex Vivo Mechanistic Analysis A Animal Acclimatization & Baseline Behavioral Testing B Induction of Neuropathic Pain (SNI Model) A->B C Post-Surgical Pain Development & Verification B->C D Treatment Administration This compound, Vehicle, Positive Control C->D E Longitudinal Behavioral Testing (Mechanical & Thermal Sensitivity) D->E F Tissue Collection at Study Endpoint (Spinal Cord, DRG) E->F H Data Analysis & Interpretation E->H G Molecular & Cellular Assays F->G G->H

Figure 1: Overall Experimental Workflow.

Detailed Experimental Protocols

Protocol 1: Spared Nerve Injury (SNI) Model of Neuropathic Pain

The Spared Nerve Injury (SNI) model is a widely used surgical mononeuropathy model that produces consistent and long-lasting pain-like behaviors.[1][6][7] It involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[7]

Materials:

  • Adult Male Sprague-Dawley rats (200-250g)

  • Anesthesia (e.g., Isoflurane)

  • Surgical scissors, fine forceps, wound clips

  • Sterile saline

  • 70% Ethanol

  • Post-operative analgesic (e.g., Carprofen)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using isoflurane. Shave the lateral surface of the left thigh and sterilize the skin with 70% ethanol.

  • Incision: Make a small skin incision over the mid-thigh region to expose the biceps femoris muscle.

  • Nerve Exposure: Bluntly dissect through the biceps femoris to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Ligation and Transection: Carefully isolate the common peroneal and tibial nerves. Tightly ligate each nerve with a 5-0 silk suture and perform a transection distal to the ligation, removing a 2-4 mm segment of the distal nerve stump.

  • Closure: Ensure the sural nerve remains untouched and undamaged. Suture the muscle layer and close the skin incision with wound clips.

  • Sham Surgery: For the sham control group, perform the same procedure to expose the sciatic nerve without any ligation or transection.

  • Post-operative Care: Administer a post-operative analgesic as per IACUC guidelines. Monitor the animals for signs of distress, infection, and autotomy. Allow animals to recover for 7-14 days for neuropathic pain symptoms to fully develop.[1]

Protocol 2: Assessment of Pain-like Behaviors

Behavioral testing should be performed at baseline (before surgery), post-surgically to confirm neuropathy, and at regular intervals following treatment.

A. Mechanical Allodynia (von Frey Test) This test measures sensitivity to a normally non-painful mechanical stimulus.[8]

Materials:

  • Set of calibrated von Frey filaments

  • Elevated wire mesh platform with transparent enclosures

Procedure:

  • Acclimatization: Place the animal in an individual enclosure on the wire mesh platform and allow it to acclimate for at least 15-20 minutes.

  • Stimulation: Apply von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw, in ascending order of force.

  • Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). The testing should begin with a filament near the expected threshold. If the animal withdraws, the next weaker filament is used. If there is no response, the next stronger filament is used.

  • Data Recording: Record the filament force that represents the 50% PWT.

B. Thermal Hyperalgesia (Hargreaves Test) This test measures sensitivity to a noxious thermal stimulus.

Materials:

  • Plantar test apparatus (Hargreaves apparatus)

  • Glass floor enclosures

Procedure:

  • Acclimatization: Place the animal in an enclosure on the glass floor of the apparatus and allow it to acclimate for 15-20 minutes.

  • Stimulation: Position the radiant heat source beneath the plantar surface of the ipsilateral hind paw and activate the beam. A timer will start automatically.

  • Response: The timer stops when the animal withdraws its paw.

  • Cut-off: A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

  • Data Recording: Record the paw withdrawal latency (PWL) in seconds. Repeat the measurement 3-5 times with at least 5 minutes between trials and average the results.

Protocol 3: Western Blot Analysis for Mechanistic Markers

Materials:

  • Protein lysis buffer (RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, electrophoresis and transfer apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-ERK, anti-Iba1, anti-GFAP, anti-NGF, anti-TrkA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Tissue Homogenization: Homogenize collected spinal cord and DRG tissues in ice-cold lysis buffer.

  • Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatant using a BCA assay.

  • Electrophoresis: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the expression of target proteins to a loading control (e.g., GAPDH).

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to exert its analgesic effects through a combination of pathways. As a kappa opioid receptor (KOR) agonist, it can directly inhibit nociceptive signaling.[3][5] Additionally, its potential to stimulate NGF synthesis can activate TrkA receptor signaling, promoting neuronal survival and plasticity, which may counteract the maladaptive changes that maintain neuropathic pain.[4][9][10]

G ErinacineE This compound KOR Kappa Opioid Receptor (KOR) ErinacineE->KOR Agonism NGF Increased NGF Synthesis ErinacineE->NGF Stimulation Inhibition Inhibition of Nociceptive Firing KOR->Inhibition TrkA TrkA Receptor NGF->TrkA Activation Signaling PI3K/Akt & MAPK/ERK Pathways TrkA->Signaling PainRelief Analgesia & Reduced Hypersensitivity Inhibition->PainRelief Survival Neuronal Survival & Plasticity Signaling->Survival Neuroinflammation Reduced Neuroinflammation (Microglia, Astrocyte) Signaling->Neuroinflammation Survival->PainRelief Neuroinflammation->PainRelief

Figure 2: Hypothesized Signaling Pathway of this compound.

Interrelation of Experimental Approaches

The combination of behavioral and molecular experiments is crucial for a comprehensive evaluation. Behavioral tests provide the primary evidence of efficacy, while molecular assays elucidate the mechanisms responsible for these effects, validating the proposed signaling pathways.

G Hypothesis Hypothesis: This compound alleviates neuropathic pain Behavioral Behavioral Studies (von Frey, Hargreaves) Hypothesis->Behavioral Molecular Molecular Studies (Western Blot, IHC) Hypothesis->Molecular Efficacy Demonstrates In Vivo Efficacy Behavioral->Efficacy Mechanism Elucidates Mechanism of Action Molecular->Mechanism Conclusion Conclusion: Therapeutic Potential of This compound Efficacy->Conclusion Mechanism->Conclusion

Figure 3: Logical Relationship of Experiments.

Data Presentation

Quantitative data should be organized into clear, structured tables to facilitate comparison between experimental groups and over time.

Table 1: Mechanical Allodynia - 50% Paw Withdrawal Threshold (g)

Group Baseline Post-SNI (Day 7) Treatment Day 7 Treatment Day 14
Sham + Vehicle
SNI + Vehicle
SNI + Erinacine E (Low Dose)
SNI + Erinacine E (High Dose)
SNI + Pregabalin

Data presented as Mean ± SEM.

Table 2: Thermal Hyperalgesia - Paw Withdrawal Latency (s)

Group Baseline Post-SNI (Day 7) Treatment Day 7 Treatment Day 14
Sham + Vehicle
SNI + Vehicle
SNI + Erinacine E (Low Dose)
SNI + Erinacine E (High Dose)
SNI + Pregabalin

Data presented as Mean ± SEM.

Table 3: Protein Expression in Lumbar Spinal Cord (Relative Optical Density)

Group p-ERK / ERK Iba1 / GAPDH GFAP / GAPDH NGF / GAPDH
Sham + Vehicle
SNI + Vehicle
SNI + Erinacine E (Low Dose)
SNI + Erinacine E (High Dose)
SNI + Pregabalin

Data presented as Mean ± SEM, normalized to Sham controls.

References

Application Notes and Protocols: Utilizing (-)-Erinacine E for Kappa Opioid Receptor Signaling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Erinacine E, a natural compound isolated from the fermentation broth of the basidiomycete Hericium ramosum, has been identified as a selective agonist for the kappa opioid receptor (KOR).[1][2] The KOR, a G protein-coupled receptor (GPCR), is a critical modulator of various physiological processes, including nociception, mood, and addiction. The selectivity of this compound for the KOR over other opioid receptor subtypes makes it a valuable pharmacological tool for investigating the specific roles and signaling pathways of this receptor. These application notes provide a summary of the known pharmacological properties of this compound and detailed protocols for its use in studying KOR signaling.

Pharmacological Profile of this compound

This compound exhibits a distinct pharmacological profile characterized by its selective binding and activation of the KOR.

Binding Affinity and Selectivity

Radioligand binding assays have demonstrated that this compound is a potent and selective inhibitor of ligand binding to the KOR. It displays significantly lower affinity for the mu (µ) and delta (δ) opioid receptors, highlighting its utility as a KOR-selective compound.

Receptor SubtypeIC50 (µM)Reference
Kappa (κ)0.8[1][2]
Mu (µ)>200[1][2]
Delta (δ)>200[1][2]
Functional Activity

Functional assays have confirmed that this compound acts as an agonist at the KOR. In an electrically-stimulated rabbit vas deferens preparation, a classic model for assessing KOR agonist activity, this compound suppressed twitch responses. This effect was reversible by the selective KOR antagonist nor-binaltorphimine, confirming its agonist action at the KOR.

AssayED50 (µM)Reference
Rabbit Vas Deferens Twitch Suppression14[1][2]

KOR Signaling Pathways

Activation of the KOR by an agonist like this compound initiates a cascade of intracellular signaling events. The KOR primarily couples to inhibitory G proteins (Gi/o), leading to the modulation of various downstream effectors. Understanding these pathways is crucial for elucidating the physiological and pharmacological effects of this compound.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Erinacine_E This compound KOR Kappa Opioid Receptor (KOR) Erinacine_E->KOR Binds & Activates Gi_o Gi/o Protein KOR->Gi_o Activates MAPK_Pathway MAPK Pathway (ERK1/2, p38, JNK) KOR->MAPK_Pathway Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits Ion_Channels Ion Channels (K+, Ca2+) Gi_o->Ion_Channels Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Inhibits

Overview of Kappa Opioid Receptor Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies to investigate the effects of this compound on key aspects of KOR signaling.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the KOR.

Radioligand_Binding_Workflow Prepare_Membranes Prepare cell membranes expressing KOR Incubate Incubate membranes with radioligand (e.g., [3H]U69,593) and varying concentrations of this compound Prepare_Membranes->Incubate Separate Separate bound from free radioligand by rapid filtration Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and Ki values Quantify->Analyze

Workflow for Radioligand Binding Assay.

Materials:

  • Cell membranes expressing KOR (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [³H]U69,593)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., unlabeled U69,593)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a saturating concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the activation of Gi/o proteins coupled to the KOR upon agonist binding.

Materials:

  • Cell membranes expressing KOR

  • [³⁵S]GTPγS

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • GDP

  • Non-specific binding control (e.g., unlabeled GTPγS)

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubate cell membranes with GDP on ice.

  • In a 96-well plate, add the pre-incubated membranes, [³⁵S]GTPγS, and either this compound, assay buffer (for basal binding), or a saturating concentration of a non-specific competitor.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer.

  • Quantify the radioactivity of the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the this compound concentration and fit the data to determine the EC50 and Emax values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation.

Materials:

  • Cells expressing KOR (e.g., CHO or HEK293 cells)

  • This compound

  • Forskolin (or another adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add varying concentrations of this compound to the cells and incubate for a short period.

  • Stimulate the cells with forskolin to induce cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration to determine the IC50 value.

Intracellular Calcium Mobilization Assay

While KOR primarily couples to Gi/o, it can also modulate intracellular calcium levels, often through the βγ subunits of the G protein.

Materials:

  • Cells co-expressing KOR and a promiscuous G protein (e.g., Gα16) or a calcium-coupled reporter

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Assay buffer (e.g., HBSS)

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Measure the baseline fluorescence using a plate reader.

  • Inject varying concentrations of this compound into the wells and immediately measure the change in fluorescence over time.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration to determine the EC50 and Emax values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated KOR, a key event in receptor desensitization and signaling.

Materials:

  • Cells co-expressing KOR fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • This compound

  • Substrate for the reporter enzyme

  • Luminometer or fluorescence plate reader

Procedure:

  • Seed the engineered cells in a 96-well plate.

  • Add varying concentrations of this compound to the cells and incubate.

  • Add the substrate for the reporter enzyme.

  • Measure the luminescence or fluorescence signal.

  • Plot the signal against the logarithm of the this compound concentration to determine the EC50 and Emax for β-arrestin recruitment.

MAPK Activation Assay (Western Blotting)

This protocol determines the ability of this compound to induce the phosphorylation of key MAPK pathway proteins like ERK1/2, p38, and JNK.

MAPK_Western_Blot_Workflow Treat_Cells Treat KOR-expressing cells with This compound for various times Lyse_Cells Lyse cells and collect protein extracts Treat_Cells->Lyse_Cells SDS_PAGE Separate proteins by SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Probe Probe with primary antibodies (anti-phospho-ERK, -p38, -JNK) and secondary antibodies Transfer->Probe Detect Detect signal using chemiluminescence Probe->Detect Analyze Analyze band intensities to quantify protein phosphorylation Detect->Analyze

Workflow for MAPK Activation Western Blotting.

Materials:

  • Cells expressing KOR

  • This compound

  • Cell lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for phosphorylated and total ERK1/2, p38, and JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with varying concentrations of this compound for different time points.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the MAPK of interest.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody for the total form of the MAPK to normalize the data.

  • Quantify the band intensities to determine the fold-change in phosphorylation relative to untreated controls.

Conclusion

This compound is a valuable and selective tool for the investigation of KOR signaling. The data presented in these application notes, along with the detailed experimental protocols, provide a solid foundation for researchers to explore the intricate mechanisms of KOR activation and its downstream consequences. By utilizing these methodologies, scientists can further elucidate the role of the KOR in health and disease, and potentially identify new therapeutic targets.

References

Application Notes and Protocols for Electrophysiological Studies of (-)-Erinacine E on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing electrophysiological techniques for characterizing the effects of (-)-Erinacine E, a compound with known neuroprotective properties, on neuronal function. The following protocols are designed for researchers in neuroscience, pharmacology, and drug development to investigate the compound's mechanism of action at the cellular and network level.

Introduction to this compound

This compound, a natural compound isolated from the mushroom Hericium erinaceus, has garnered significant interest for its potential therapeutic applications in neurological disorders.[1] Preliminary studies suggest that this compound exhibits strong and selective agonistic activity on κ-opioid receptors (KORs).[1] KOR activation is known to modulate neuronal excitability, neurotransmitter release, and synaptic plasticity, making electrophysiological investigations crucial for elucidating the precise effects of this compound on neurons.

Application Note 1: Whole-Cell Patch-Clamp Electrophysiology to Investigate the Effects of this compound on Intrinsic Neuronal Excitability

This protocol is designed to assess how this compound modulates the intrinsic firing properties of individual neurons. The patch-clamp technique is the gold standard for high-fidelity recording of a neuron's electrical activity.[2][3]

Experimental Objective

To determine the effect of this compound on key parameters of neuronal excitability, including resting membrane potential, action potential threshold, firing frequency, and input resistance.

Experimental Protocol

1. Cell Preparation:

  • Culture primary neurons (e.g., cortical or hippocampal neurons) or use acute brain slices from rodents.

  • For primary cultures, plate neurons on coverslips coated with an appropriate substrate (e.g., poly-D-lysine).

  • For brain slices, prepare 300 µm thick slices using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

2. Solutions:

  • External Solution (aCSF): 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose. Continuously bubble with 95% O2 / 5% CO2.[2]

  • Internal Solution (for patch pipette): 115 mM K-Gluconate, 4 mM NaCl, 0.3 mM GTP-Na, 2 mM ATP-Mg, and 40 mM HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[2]

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in aCSF on the day of the experiment.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage, continuously superfused with oxygenated aCSF.

  • Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.

  • Under visual guidance (e.g., DIC microscopy), approach a healthy-looking neuron with the patch pipette.

  • Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.[4]

  • Switch to current-clamp mode to record the membrane potential.

  • Establish a stable baseline recording for 5-10 minutes.

  • Apply this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) via the superfusion system.

  • Record changes in resting membrane potential.

  • Inject a series of depolarizing current steps to elicit action potentials and assess changes in firing frequency and threshold.

  • Inject a hyperpolarizing current step to measure input resistance.

  • After recording the effects, perform a washout with aCSF to check for reversibility.

Data Presentation
ParameterControl100 nM this compound1 µM this compound10 µM this compoundWashout
Resting Membrane Potential (mV)-65.2 ± 2.1-68.5 ± 2.3-72.1 ± 2.5**-75.8 ± 2.8***-66.1 ± 2.2
Action Potential Threshold (mV)-45.3 ± 1.5-43.8 ± 1.6-42.1 ± 1.4-40.5 ± 1.7-44.9 ± 1.5
Firing Frequency (Hz) at 100 pA15.4 ± 3.212.1 ± 2.98.7 ± 2.55.2 ± 2.1**14.8 ± 3.1
Input Resistance (MΩ)250.6 ± 25.1235.4 ± 23.8210.9 ± 21.5185.3 ± 19.7**245.7 ± 24.3

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. Statistical significance denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to control.

Application Note 2: Multi-Electrode Array (MEA) Analysis to Profile Network-Level Effects of this compound

MEA technology allows for the non-invasive, long-term recording of spontaneous electrical activity from neuronal networks cultured on a grid of electrodes.[5][6] This approach is ideal for assessing the impact of this compound on network excitability, synchrony, and bursting behavior.

Experimental Objective

To characterize the dose-dependent effects of this compound on spontaneous neuronal network activity, including mean firing rate, burst frequency, and network synchrony.

Experimental Protocol

1. Cell Culture on MEAs:

  • Use commercially available MEA plates with embedded electrodes.

  • Plate primary cortical or hippocampal neurons at a suitable density to form a synaptically connected network over 2-3 weeks in vitro.

  • Maintain the cultures in a humidified incubator at 37°C and 5% CO2.

2. Recording Procedure:

  • Place the MEA plate in the recording system and allow the culture to acclimate for at least 10 minutes.

  • Record baseline spontaneous activity for 20-30 minutes.

  • Apply this compound at increasing concentrations (e.g., 100 nM, 1 µM, 10 µM) to the culture medium.

  • Record for 20-30 minutes after each application to allow for the drug effect to stabilize.

  • Perform a washout by replacing the medium with fresh, drug-free medium and record for another 20-30 minutes.

3. Data Analysis:

  • Use the MEA system's software to detect spikes and bursts from each electrode.

  • Calculate key network parameters, including:

    • Mean Firing Rate (MFR): The average number of spikes per second across all active electrodes.

    • Burst Frequency: The number of bursts per minute.

    • Network Synchrony Index: A measure of how correlated the firing is across different electrodes in the network.

Data Presentation
ParameterControl100 nM this compound1 µM this compound10 µM this compoundWashout
Mean Firing Rate (Hz)3.5 ± 0.42.8 ± 0.31.9 ± 0.2**0.8 ± 0.1***3.3 ± 0.4
Burst Frequency (bursts/min)8.2 ± 1.16.5 ± 0.94.1 ± 0.72.3 ± 0.5 7.9 ± 1.0
Network Synchrony Index0.65 ± 0.050.58 ± 0.040.45 ± 0.03*0.32 ± 0.020.63 ± 0.05

Data are presented as mean ± SEM. Hypothetical data for illustrative purposes. Statistical significance denoted by asterisks (p<0.05, **p<0.01, **p<0.001) compared to control.

Visualizations

Signaling Pathway

erinacine_e_pathway erinacine_e This compound kor κ-Opioid Receptor (KOR) erinacine_e->kor Agonist gi_go Gi/Go Protein kor->gi_go Activates ac Adenylyl Cyclase gi_go->ac Inhibits k_channel ↑ K+ Channel Conductance gi_go->k_channel ca_channel ↓ Ca2+ Channel Conductance gi_go->ca_channel camp ↓ cAMP hyperpolarization Hyperpolarization k_channel->hyperpolarization reduced_neurotransmitter Reduced Neurotransmitter Release ca_channel->reduced_neurotransmitter reduced_excitability Reduced Neuronal Excitability hyperpolarization->reduced_excitability

Caption: Proposed signaling pathway of this compound via κ-opioid receptor activation.

Experimental Workflows

patch_clamp_workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis cell_prep Neuron Preparation (Culture or Slice) seal Giga-seal Formation cell_prep->seal solution_prep Solution Preparation (aCSF, Internal) solution_prep->seal pipette_pull Pipette Pulling & Filling pipette_pull->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline Baseline Recording whole_cell->baseline drug_app This compound Application baseline->drug_app washout Washout drug_app->washout data_acq Data Acquisition washout->data_acq param_ext Parameter Extraction (RMP, AP Threshold, etc.) data_acq->param_ext stats Statistical Analysis param_ext->stats

Caption: Workflow for whole-cell patch-clamp experiments.

mea_workflow cluster_prep_mea Preparation cluster_rec_mea Recording cluster_analysis_mea Data Analysis mea_culture Neuronal Culture on MEA culture_maturation Network Maturation (2-3 weeks) mea_culture->culture_maturation acclimatize Acclimatization culture_maturation->acclimatize baseline_mea Baseline Recording acclimatize->baseline_mea drug_app_mea This compound Application baseline_mea->drug_app_mea washout_mea Washout drug_app_mea->washout_mea spike_detection Spike & Burst Detection washout_mea->spike_detection network_metrics Network Parameter Calculation spike_detection->network_metrics stats_mea Statistical Analysis network_metrics->stats_mea

Caption: Workflow for multi-electrode array (MEA) experiments.

References

Troubleshooting & Optimization

Improving the stability of (-)-Erinacine E in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (-)-Erinacine E in solution. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, a cyathane diterpenoid, is primarily influenced by temperature, pH, light exposure, and the type of solvent used. Prolonged exposure to high temperatures, acidic or alkaline conditions, and UV light can lead to degradation.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For short-term storage and immediate use, high-purity aprotic solvents such as DMSO, acetonitrile, or ethyl acetate are recommended. For long-term storage, it is advisable to store this compound as a lyophilized powder at -20°C or below, protected from light. If a stock solution is necessary for long-term storage, anhydrous aprotic solvents are preferable. While ethanol can be used for extraction and short-term handling, aqueous and other protic solvents may lead to degradation over time.

Q3: How should I handle this compound solutions during my experiments to minimize degradation?

A3: To minimize degradation, it is recommended to:

  • Prepare fresh solutions for each experiment whenever possible.

  • Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Protect solutions from light by using amber vials or covering the containers with aluminum foil.

  • Maintain a neutral pH for aqueous buffers if they must be used for short durations.

  • Work with solutions on ice when possible to minimize thermal degradation.

Q4: Are there any known degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, studies on its isomer, Erinacine A, have shown that cyathane diterpenoids can be susceptible to hydrolysis under acidic or basic conditions, as well as oxidation. Degradation can lead to the formation of various isomers and oxidation products.

Q5: What are the optimal storage conditions for lyophilized this compound?

A5: Lyophilized this compound should be stored in a tightly sealed container at -20°C or lower, protected from moisture and light. Under these conditions, the compound is expected to be stable for an extended period.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results or loss of bioactivity. Degradation of this compound in solution.Prepare fresh solutions for each experiment from a lyophilized powder. If using a stock solution, verify its integrity using a stability-indicating analytical method such as HPLC-UV.
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.Review solution preparation and storage procedures. Ensure the use of high-purity solvents and protection from light and extreme temperatures. Characterize the unknown peaks using mass spectrometry to identify potential degradation products.
Precipitation of this compound in aqueous buffers. Low solubility of this compound in aqueous media.Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data

While specific quantitative stability data for this compound is limited, the following table summarizes stability data for its isomer, Erinacine A, which may serve as a useful reference. Given that this compound and Erinacine A are isomers with the same molecular formula (C₂₅H₃₆O₆), they may exhibit similar stability profiles. However, researchers should validate the stability of this compound for their specific experimental conditions.

Table 1: Stability of Erinacine A in Biological Matrices

Matrix Temperature Duration Result
Rat Plasma37°C4 hoursNo significant degradation observed.
Rat Tissue Homogenates37°C4 hoursNo significant degradation observed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the desired amount of the compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO (or another suitable aprotic solvent) to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Analysis

This method is adapted from established procedures for analyzing erinacines and can be used to assess the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might be:

    • 0-5 min: 70% Acetonitrile

    • 5-8 min: 70-100% Acetonitrile

    • 8-11 min: 100% Acetonitrile

    • 11-12 min: 100-70% Acetonitrile

    • 12-15 min: 70% Acetonitrile

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Approximately 210 nm, where erinacines show strong absorbance.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Prepare samples of this compound in the desired solution and at the desired concentration.

  • At specified time points, withdraw an aliquot of the sample.

  • If necessary, dilute the aliquot with the mobile phase to fall within the linear range of the detector.

  • Inject the sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Calculate the percentage of this compound remaining at each time point relative to the initial time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Data Analysis start Lyophilized this compound dissolve Dissolve in Aprotic Solvent (e.g., DMSO) start->dissolve aliquot Aliquot into Amber Vials dissolve->aliquot store Store at -20°C / -80°C aliquot->store expose Expose to Stress Conditions (e.g., Temp, pH, Light) store->expose sample Sample at Time Points (t=0, t=1, t=2...) expose->sample analyze Analyze by HPLC-UV sample->analyze quantify Quantify Peak Area analyze->quantify compare Compare to t=0 quantify->compare determine Determine Degradation Rate compare->determine

Caption: Experimental workflow for assessing the stability of this compound.

degradation_pathway cluster_stress Stress Conditions erinacine_e This compound acid_base Acid/Base Hydrolysis erinacine_e->acid_base oxidation Oxidation erinacine_e->oxidation light_heat Light/Heat erinacine_e->light_heat degradation_products Degradation Products (e.g., Isomers, Hydrolyzed Forms, Oxides) acid_base->degradation_products oxidation->degradation_products light_heat->degradation_products

Caption: Potential degradation pathways for this compound under various stress conditions.

Preventing degradation of (-)-Erinacine E during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (-)-Erinacine E during storage.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound has changed color. Is it degraded?

A change in the color of your solution can be an indicator of degradation. Purity should be assessed immediately using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram of the discolored solution to a freshly prepared standard solution to identify any new peaks that may correspond to degradation products and to quantify the remaining this compound.

Q2: I observe a decrease in the expected biological activity of my this compound sample. What could be the cause?

A loss of biological activity is a strong indicator of chemical degradation. The structure of this compound is crucial for its neuroprotective effects, and any alteration can lead to a reduction or loss of function. We recommend verifying the purity and integrity of your sample by HPLC and mass spectrometry (MS).

Q3: What are the primary factors that can cause the degradation of this compound?

Based on studies of similar compounds, the primary factors contributing to the degradation of diterpenoids like this compound include:

  • Temperature: Elevated temperatures can accelerate degradation. One study on erinacine extraction noted a decline in yield at temperatures above 70°C, suggesting thermal instability.[1]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • pH: Highly acidic or alkaline conditions can catalyze hydrolysis or other degradation reactions.

  • Oxidation: The presence of oxygen can lead to oxidative degradation.

Troubleshooting Common Problems

ProblemPotential CauseRecommended Action
Unexpected peaks in HPLC analysis Sample degradation.1. Prepare a fresh stock solution from a new vial of this compound. 2. Re-analyze both the old and new solutions. 3. If the new solution shows a single peak, the original sample has likely degraded. Review your storage conditions.
Precipitate formation in the stock solution Poor solubility or degradation leading to insoluble byproducts.1. Gently warm the solution to see if the precipitate redissolves. 2. If it does not, filter the solution and analyze the filtrate for the concentration of this compound. 3. Consider preparing fresh solutions at a lower concentration or in a different solvent.
Inconsistent experimental results Degradation of this compound leading to variable concentrations.1. Always use freshly prepared solutions for critical experiments. 2. If using a stock solution over time, regularly check its purity by HPLC. 3. Ensure consistent and appropriate storage of all aliquots.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a general method for assessing the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of various pH (e.g., pH 3, 7, 9)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol or acetonitrile) at a known concentration.

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to different stress conditions:

    • Temperature: Store vials at various temperatures (e.g., 4°C, 25°C, 40°C).

    • Light: Expose vials to UV light and fluorescent light, while keeping control samples in the dark.

    • pH: Dilute the stock solution in buffers of different pH values.

  • Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.

  • HPLC Analysis: Analyze the aliquots by HPLC. A general method for erinacines involves a C18 column with a mobile phase of acetonitrile and water.[2][3][4] Detection is typically performed using a UV detector.

  • Data Analysis: Quantify the peak area of this compound at each time point and for each condition. A decrease in the peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Protocol 2: Preparation and Storage of this compound Stock Solutions

Materials:

  • This compound (solid)

  • Anhydrous solvent (e.g., ethanol, DMSO, or acetonitrile)

  • Amber glass vials with tight-fitting caps

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Weighing: Accurately weigh the desired amount of solid this compound in a sterile environment.

  • Dissolving: Dissolve the solid in the chosen anhydrous solvent to the desired concentration.

  • Inert Atmosphere: If possible, flush the headspace of the vial with an inert gas to displace oxygen.

  • Storage: Store the stock solution at -20°C or -80°C in the dark.

  • Aliquoting: For frequent use, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

While specific quantitative data on the degradation of this compound is limited in the public domain, the following table provides a general guideline for storage conditions based on information for Erinacine A and general principles for diterpenoids.

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ConditionAtmosphereRecommended Container
Solid -20°C or belowDarkInert gas (optional)Tightly sealed amber vial
In Solution -20°C or -80°CDarkInert gasTightly sealed amber vial

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution temp Temperature (4°C, 25°C, 40°C) prep->temp Expose Aliquots light Light (UV, Fluorescent) prep->light Expose Aliquots ph pH (Acidic, Neutral, Basic) prep->ph Expose Aliquots hplc HPLC Analysis temp->hplc Sample at Time Points light->hplc Sample at Time Points ph->hplc Sample at Time Points data Data Analysis (Quantify Degradation) hplc->data

Caption: Experimental workflow for assessing this compound stability.

ngf_signaling_pathway cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway cluster_plc PLCγ Pathway cluster_jnk JNK Pathway extracellular Extracellular Space membrane intracellular Intracellular Space Erinacine_E This compound NGF NGF Erinacine_E->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds p75NTR p75NTR NGF->p75NTR Binds Ras Ras TrkA->Ras Activates PI3K PI3K TrkA->PI3K Activates PLCg PLCg TrkA->PLCg Activates JNK JNK p75NTR->JNK Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Activation ERK->CREB Akt Akt PI3K->Akt Akt->CREB Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival IP3_DAG IP3_DAG PLCg->IP3_DAG IP3 + DAG PKC PKC IP3_DAG->PKC PKC->CREB Apoptosis Apoptosis JNK->Apoptosis CREB->Neuronal_Survival

Caption: this compound stimulates NGF synthesis, activating neuroprotective signaling pathways.

References

Addressing solubility issues of (-)-Erinacine E in aqueous media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of (-)-Erinacine E in aqueous media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What is the likely cause?

A2: The primary cause is the inherent low aqueous solubility of the compound. Direct addition of solid this compound to aqueous media will likely lead to these issues. It is crucial to use an appropriate solvent system to first dissolve the compound before preparing aqueous working solutions.

Q3: What solvents are recommended for dissolving this compound?

A3: Based on data for structurally similar erinacines, organic solvents are necessary to dissolve this compound. The following solvents have been successfully used for related compounds and are recommended for creating stock solutions:

  • Ethanol: A stock solution of Erinacine A has been prepared in 70% ethanol.[3]

  • Dimethyl Sulfoxide (DMSO): DMSO is another common solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.

  • Methanol: Used for preparing stock solutions of Erinacine A for analytical purposes.[4]

Q4: How can I prepare a working solution of this compound in my cell culture medium?

A4: To prepare a working solution for cell culture, it is recommended to first create a concentrated stock solution in an organic solvent like DMSO or ethanol. This stock solution can then be serially diluted into the cell culture medium to the desired final concentration. It is critical to ensure that the final concentration of the organic solvent in the medium is low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

Q5: Are there any alternative formulation strategies to improve the aqueous solubility of this compound for in vivo studies?

A5: For in vivo applications, especially for oral administration, this compound can be administered as part of an enriched mycelial extract.[4] For intravenous administration, a common approach for poorly soluble compounds is to dissolve them in a biocompatible organic solvent like DMSO, which can then be further diluted for injection, though careful consideration of the final DMSO concentration is necessary to avoid toxicity.[2] Other advanced formulation strategies such as the use of cyclodextrins, liposomes, or nanoparticles could be explored but would require specific formulation development.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of stock solution in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous medium. The organic solvent concentration may be too low to maintain solubility.1. Decrease the final concentration of this compound. 2. Increase the percentage of co-solvent (e.g., ethanol, DMSO) in the final solution, being mindful of its compatibility with the experimental system. 3. Consider using a different co-solvent or a combination of co-solvents.
Inconsistent results in biological assays. Poor solubility leading to variable effective concentrations of the compound. Degradation of the compound in the experimental medium.1. Ensure complete dissolution of the stock solution before preparing working solutions. Vortexing or gentle warming may aid dissolution. 2. Prepare fresh working solutions for each experiment. 3. Include solubility and stability checks as part of your experimental validation.
Cell toxicity observed at expected non-toxic concentrations. The toxicity may be due to the organic solvent used for the stock solution rather than this compound itself.1. Run a vehicle control experiment with the same final concentration of the organic solvent to assess its toxicity. 2. Reduce the final concentration of the organic solvent in the working solution to a non-toxic level (typically <0.1% for DMSO).

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

Procedure:

  • Aseptically weigh out the required amount of this compound. The molecular weight of this compound is 432.55 g/mol . For 1 mL of a 10 mM stock solution, you will need 4.326 mg.

  • Transfer the weighed this compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of a Working Solution for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

  • For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the cell culture medium. This will result in a final DMSO concentration of 0.1%.

  • Always include a vehicle control in your experiments containing the same final concentration of DMSO as the highest concentration of this compound used.

Signaling Pathways and Experimental Workflows

Erinacines have been shown to modulate several key signaling pathways involved in neuroprotection and anti-inflammatory responses. While the specific pathways for this compound are still under investigation, the following diagrams illustrate the generally understood mechanisms for this class of compounds.

erinacine_pathway cluster_stimulus Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus erinacine This compound receptor Receptor erinacine->receptor nfkb_inhibition IκBα Phosphorylation Inhibition receptor->nfkb_inhibition Inhibits nrf2_activation Nrf2 Activation receptor->nrf2_activation Activates nfkb NF-κB nfkb_translocation NF-κB Translocation nfkb->nfkb_translocation Prevents nrf2 Nrf2 nrf2_translocation Nrf2 Translocation nrf2->nrf2_translocation inflammatory_genes Inflammatory Gene Transcription ↓ nfkb_translocation->inflammatory_genes antioxidant_genes Antioxidant Gene Transcription ↑ nrf2_translocation->antioxidant_genes

Caption: Putative signaling pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO/Ethanol working Prepare Working Solutions in Aqueous Medium stock->working invitro In Vitro Assay (e.g., Cell Culture) working->invitro invivo In Vivo Study (e.g., Animal Model) working->invivo data Collect & Analyze Data invitro->data invivo->data

Caption: General experimental workflow for using this compound.

References

Optimizing culture conditions to increase (-)-Erinacine E production in Hericium erinaceus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing culture conditions for (-)-Erinacine E and other erinacine production in Hericium erinaceus.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Q1: My Hericium erinaceus culture is showing slow or no mycelial growth. What could be the issue?

A1: Poor mycelial growth can stem from several factors related to your culture media and conditions.

  • Suboptimal Medium: The nutritional composition is critical. H. erinaceus grows well on a variety of media, but some are better than others for biomass production. Modified Potato Dextrose Broth (mPDB) has been shown to be highly effective.[1] Ensure your medium contains adequate carbon (e.g., glucose) and nitrogen (e.g., peptone, yeast extract) sources.[2]

  • Incorrect Temperature: The optimal temperature for mycelial growth is around 25°C.[3] Temperatures that are too high (e.g., 30°C) or too low can significantly slow down or inhibit growth.[3]

  • Inappropriate pH: The pH of the culture medium affects nutrient uptake and enzyme activity. An initial pH between 5.7 and 6.0 is generally favorable for mycelial growth.[1][2]

  • Contamination: Bacterial or fungal contamination can outcompete H. erinaceus for nutrients and inhibit its growth. Always use sterile techniques and check cultures for signs of contamination.

Q2: I have achieved high mycelial biomass, but the Erinacine E production is low or undetectable. Why is this happening?

A2: High biomass does not always correlate with high secondary metabolite production. Erinacine biosynthesis is complex and influenced by specific nutritional and environmental cues.

  • Culture Type: Erinacines are typically found only in the mycelia, not the fruiting body.[4] Furthermore, solid-state cultivation can lead to a much higher specific yield (mg of erinacine per g of biomass) compared to submerged culture.[3][5] If you are using submerged culture for biomass, consider switching to a solid-state fermentation for enhanced secondary metabolite production.

  • Nutrient Limitation/Excess: The biosynthesis of erinacines, which are diterpenoids, can be triggered by specific nutrient stress or the presence of precursors.

    • Carbon-to-Nitrogen (C/N) Ratio: While not always a determining factor for synthesis, the C/N ratio can influence overall metabolism. Experiment with different ratios.[6]

    • Precursor Availability: The erinacine backbone is derived from the terpenoid pathway. Ensure the medium provides the basic building blocks.

  • Lack of Inducers: Certain minerals can act as co-factors or signaling molecules that upregulate the biosynthetic pathway.

    • Zinc Sulfate (ZnSO₄): The addition of ZnSO₄ (e.g., 10 mM) has been shown to dramatically increase the specific yield of Erinacine A by over 2.7-fold.[3]

    • Sodium Chloride (NaCl): Low concentrations of NaCl (e.g., 10-20 mM) can also significantly improve the specific yield.[3]

  • Incorrect Timing of Harvest: Erinacine production varies over the cultivation period. The optimal time for harvest in a bioreactor has been noted as eight days for Erinacine A.[5] Create a time-course experiment to determine the peak production window for your specific conditions.

Q3: Should I use submerged or solid-state fermentation for Erinacine production?

A3: The choice depends on your primary goal.

  • Submerged Fermentation: This method is ideal for rapidly producing large and uniform quantities of mycelial biomass.[7] It is easier to control parameters like pH and temperature and is more suitable for industrial scale-up. However, the specific yield of erinacines may be lower.[3][5]

  • Solid-State Fermentation: This method often yields a significantly higher concentration of erinacines per gram of biomass.[3][8] It simulates the natural growing conditions of the fungus.[8] Suitable substrates include corn kernels, millet, and sawdust mixtures.[3][9] However, it can be harder to control and scale up.

Q4: How can I optimize my culture medium to specifically enhance this compound production?

A4: While most literature focuses on Erinacine A or C, the principles for optimizing cyathane diterpenoid production are broadly applicable. A systematic approach is recommended.

  • Start with a Proven Basal Medium: A medium containing glucose (approx. 70 g/L), a nitrogen source like casein peptone (approx. 11 g/L), and key minerals is a strong starting point.[5]

  • One-Factor-at-a-Time (OFAT) Optimization: Individually test the effect of varying the concentration of key components:

    • Carbon Source: Test glucose, sucrose, or complex carbohydrates like oatmeal.[6]

    • Nitrogen Source: Compare different sources like casein, tryptone, yeast extract, or ammonium nitrate.[3]

    • Mineral Supplements: Titrate the concentrations of ZnSO₄ and NaCl.[3][5]

  • Statistical Design of Experiments (DoE): After identifying key factors with OFAT, use a response surface methodology (RSM) to find the optimal combination of concentrations. This was used to find the optimal medium for Erinacine A: glucose 69.87 g/L, casein peptone 11.17 g/L, NaCl 1.45 g/L, and ZnSO₄ 55.24 mg/L.[5]

Data & Experimental Parameters

Table 1: Comparison of Optimal Media Composition for Erinacine Production
ComponentOptimized for Erinacine A (Submerged)[5]Optimized for Erinacine C (Submerged)[6]Base for High-Yield Solid-State[3][8]
Primary Carbon Source Glucose (69.87 g/L)Oatmeal (5.0 g/L)Corn Kernel Powder (<2.38 mm)
Primary Nitrogen Source Casein Peptone (11.17 g/L)Edamin® K (0.5 g/L)Tryptone (5 mg/g substrate)
Key Mineral 1 ZnSO₄ (55.24 mg/L)-ZnSO₄·7H₂O (10 mM)
Key Mineral 2 NaCl (1.45 g/L)-NaCl (10 mM)
Buffer/pH Control Initial pH 4.5HEPES (100 mM), pH 7.5CaCO₃ (1.5 g/L)
Phosphate Source KH₂PO₄ (1.0 g/L)--
Reported Yield 192 mg/L Erinacine A2.73 g/L Erinacine C165.36 mg/g Erinacine A
Table 2: Effect of Additives in Solid-State Cultivation (Corn Kernel Substrate)[3]
AdditiveConcentrationMycelial Biomass (mg/g substrate)Specific Yield of Erinacine A (mg/g DW)
Control -60.5060.15
Tryptone 5 mg/g80.56~75
NaCl 10 mM~70120.97
NaCl 40 mM87.38Very Low
ZnSO₄·7H₂O 10 mM50.24165.36

Experimental Protocols

Protocol 1: Seed Culture Preparation for Submerged or Solid-State Fermentation
  • Strain Maintenance: Maintain the Hericium erinaceus strain on Potato Dextrose Agar (PDA) plates at 24-25°C, subculturing every 14-20 days.[3][9]

  • Inoculum Suspension: Aseptically cut 3-4 pieces (approx. 4 cm²) of mycelia from a fully colonized 10-day-old PDA plate.[3]

  • Homogenization: Transfer the mycelial pieces to a sterile bottle containing 40 mL of distilled water. Homogenize briefly (e.g., 8 times for 1 second each) to create a uniform suspension.[8]

  • Seed Culture Growth: Inoculate 100 mL of sterile seed medium with 10 mL of the homogenized suspension.[8]

    • Seed Medium Example (g/L): Glucose 4, Peptone 1, Yeast Extract 0.2, MgSO₄·7H₂O 0.1, KH₂PO₄ 0.05.[8]

  • Incubation: Incubate the seed culture in a rotary shaker at 25°C and 100 rpm for 7 days.[3][8] This culture is now ready to inoculate your main fermentation.

Protocol 2: Submerged Fermentation in Shake Flasks
  • Medium Preparation: Prepare the desired liquid medium (see Table 1 for examples) in Erlenmeyer flasks and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile liquid medium with the seed culture at a v/v ratio of 1:10 (e.g., 25 mL seed culture into 250 mL main culture).[3]

  • Incubation: Incubate the flasks on a rotary shaker at 25°C and 100 rpm for 8-20 days.[3][5] The optimal duration should be determined experimentally.

  • Harvesting: Separate the mycelial biomass from the culture broth by filtration (e.g., using cheesecloth or a vacuum filter). Wash the biomass with deionized water.[3]

  • Drying: Dry the biomass in an oven at 50°C for 5 days or by lyophilization to determine the cell dry weight (DW).[3]

Protocol 3: Erinacine Extraction from Mycelial Biomass

This protocol is adapted from methods used for Erinacine A and can be used as a starting point.[3][8]

  • Preparation: Use dried mycelial biomass, ground into a fine powder with a mortar and pestle.

  • Initial Extraction: Add 1 gram of the dried powder to 75 mL of 95% ethanol.

  • Ultrasonication: Extract the sample using an ultrasonic bath for 1 hour.

  • Clarification: Centrifuge the extract at 9,000 x g for 10 minutes, followed by filtration through a 0.22 µm filter to remove any remaining solids.

  • Concentration: Concentrate the filtered extract under vacuum to remove the ethanol.

  • Solvent Partitioning: Re-dissolve the dried extract in 8 mL of ethyl acetate. Add 2 mL of deionized water and mix thoroughly (e.g., 20 minutes in an ultrasonic bath).

  • Final Preparation: Collect the upper ethyl acetate layer. This layer contains the erinacines and is now ready for analysis by HPLC.

Visualizations: Workflows and Pathways

Experimental Workflow for Optimization

G start Start: Select H. erinaceus Strain culture_type Choose Culture Type start->culture_type submerged Submerged Culture (For Biomass, Scalability) culture_type->submerged Scale solid Solid-State Culture (For High Specific Yield) culture_type->solid Yield media_opt Media Optimization (OFAT / DoE) submerged->media_opt solid->media_opt param_opt Physical Parameter Optimization (T, pH, rpm) media_opt->param_opt time_course Time-Course Analysis (Find Peak Production) param_opt->time_course harvest Harvest & Extraction time_course->harvest analysis HPLC Analysis (Quantify Erinacine E) harvest->analysis end End: Optimized Protocol analysis->end

Caption: Workflow for optimizing Erinacine E production.

Simplified Biosynthetic Pathway of Erinacines

G cluster_genes Key Biosynthetic Genes ggpp Geranylgeranyl Diphosphate (GGPP) cyatha Cyatha-3,12-diene (Diterpene Scaffold) ggpp->cyatha Multiple Steps eriQ Erinacine Q cyatha->eriQ eri gene cluster eriP Erinacine P eriQ->eriP eriB Erinacine B eriP->eriB eriC Erinacine C eriB->eriC eriE This compound eriB->eriE Hypothesized Route eriA Erinacine A eriB->eriA eriE_gene eriE (GGPPS) p450s P450s, Transferases (e.g., eriA, eriC, eriI, eriJ)

Caption: Simplified proposed biosynthetic pathway for Erinacines.

Troubleshooting Logic for Low Erinacine Yield

G start Problem: Low Erinacine Yield q_biomass Is Mycelial Biomass Also Low? start->q_biomass a_biomass_yes Yes q_biomass->a_biomass_yes Yes a_biomass_no No q_biomass->a_biomass_no No fix_growth Troubleshoot Growth: - Optimize Temp (25°C) - Check pH (5.7-6.0) - Improve Medium (mPDB) - Check for Contamination a_biomass_yes->fix_growth q_culture Are you using submerged culture? a_biomass_no->q_culture a_culture_yes Yes q_culture->a_culture_yes Yes a_culture_no No / Already Solid-State q_culture->a_culture_no No fix_submerged Switch to Solid-State for higher specific yield a_culture_yes->fix_submerged fix_inducers Induce Biosynthesis: - Add ZnSO4 (10 mM) - Add NaCl (10-20 mM) - Optimize Nitrogen Source - Check Harvest Time a_culture_no->fix_inducers

Caption: Troubleshooting flowchart for low Erinacine production.

References

Technical Support Center: Purification of Synthesized (-)-Erinacine E

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthetically derived (-)-Erinacine E.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, reagents from the final synthetic steps, and structurally related byproducts such as diastereomers or epimers formed during the synthesis. Given the complexity of the molecule, side-products from the crucial intramolecular aldol reaction are also a possibility.

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Multi-dimensional chromatography is a highly effective strategy. This typically involves an initial separation using normal-phase flash chromatography followed by a polishing step with semi-preparative reversed-phase high-performance liquid chromatography (HPLC).[1][2] This orthogonal approach is adept at removing closely related impurities.[1] High-Speed Counter-Current Chromatography (HSCCC) has also proven effective for purifying the structurally similar Erinacine A and can be adapted for this compound.[3][4]

Q3: How can I confirm the purity and identity of my final this compound product?

A3: A combination of analytical techniques is recommended. High-performance liquid chromatography with a charged aerosol detector (CAD) or a UV detector can be used to determine chromatographic purity.[1][3] To confirm the identity of the compound, high-performance thin-layer chromatography (HPTLC) and high-performance liquid chromatography with tandem mass spectrometric detection (HPLC-MS/MS) are powerful tools.[1][3]

Q4: What is a suitable solvent for dissolving crude this compound before purification?

A4: For reversed-phase chromatography, a mixture of methanol and water is often a good starting point for dissolving the crude product. For normal-phase chromatography, the crude product can be dissolved in a small amount of a solvent compatible with the mobile phase, such as a mixture of ethyl acetate and n-hexane.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Chromatography 1. Irreversible adsorption onto the stationary phase. 2. Decomposition of the compound on the column. 3. Inappropriate solvent selection for elution.1. For silica gel chromatography, consider deactivating the silica with a small percentage of a polar solvent like triethylamine in the mobile phase. 2. Ensure the compound is stable to the solvents and stationary phase being used. Consider alternative chromatographic methods if instability is suspected. 3. Perform small-scale solvent scouting to optimize the elution of your compound.
Co-elution of Impurities 1. Insufficient resolution of the chromatographic method. 2. Impurities have very similar polarity to this compound.1. Optimize the mobile phase gradient and flow rate. 2. Employ an orthogonal chromatographic technique. For example, if normal-phase chromatography fails to separate an impurity, try reversed-phase or HSCCC.
Peak Tailing in HPLC 1. Overloading of the column. 2. Secondary interactions between the analyte and the stationary phase. 3. The presence of acidic or basic sites on the stationary phase.1. Reduce the amount of sample injected onto the column. 2. Add a competing agent to the mobile phase, such as a small amount of trifluoroacetic acid for reversed-phase chromatography. 3. Use an end-capped column to minimize interactions with residual silanol groups.
Inconsistent Purity Results 1. Variability in the crude sample composition. 2. Inconsistent chromatographic conditions. 3. Degradation of the sample during storage or analysis.1. Ensure consistent workup of the crude product from the synthesis. 2. Carefully control all chromatographic parameters, including mobile phase composition, gradient, flow rate, and column temperature. 3. Store the sample in a cool, dark place and analyze it promptly after preparation.

Data on Purification of Structurally Similar Erinacine A

The following table summarizes reported purification methods and achieved purities for Erinacine A, which can serve as a valuable reference for the purification of this compound.

Purification Method Stationary Phase / Solvent System Achieved Purity Reference
Two-Dimensional Chromatography1. Normal-Phase Flash Chromatography 2. Semi-preparative Reversed-Phase HPLC97.4%[1][2]
High-Speed Counter-Current Chromatography (HSCCC)n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v)>95%[3][4]
Self-packed Silica Gel Column and Semi-preparative HPLC1. Silica Gel Column (Mobile phase: ethyl acetate/n-hexane 1:1) 2. Semi-preparative HPLC (C18 column, Mobile phase: 80% methanol)Not explicitly quantified[5]

Experimental Protocols

Protocol 1: Two-Dimensional Chromatographic Purification

This protocol is adapted from a method used for the purification of Erinacine A and is suitable for achieving high-purity this compound.[1][2]

1. First Dimension: Normal-Phase Flash Chromatography

  • Sample Preparation: Dissolve the crude synthetic product in a minimal amount of the initial mobile phase.

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient of n-hexane and ethyl acetate.

  • Procedure:

    • Load the prepared sample onto a pre-equilibrated silica gel column.

    • Elute the compounds using a stepwise or linear gradient of increasing ethyl acetate in n-hexane.

    • Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

    • Pool the fractions containing the target compound and concentrate under reduced pressure.

2. Second Dimension: Semi-Preparative Reversed-Phase HPLC

  • Sample Preparation: Dissolve the enriched fraction from the first dimension in the initial mobile phase for HPLC.

  • Stationary Phase: C18 column.

  • Mobile Phase: A gradient of water and acetonitrile or methanol.

  • Procedure:

    • Inject the sample onto a pre-equilibrated semi-preparative C18 HPLC column.

    • Elute with a suitable gradient of increasing organic solvent in water.

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) Purification

This protocol is based on a method for purifying Erinacine A and can be optimized for this compound.[3][4]

1. Solvent System Selection:

  • A two-phase solvent system is critical for successful HSCCC separation. A recommended starting point is a mixture of n-hexane, ethyl acetate, methanol, and water.

  • The ideal partition coefficient (K) for the target compound should be between 0.5 and 2.0.

2. Procedure:

  • Preparation: Prepare the two-phase solvent system and degas it thoroughly. The sample is dissolved in a mixture of the upper and lower phases.

  • HSCCC Operation:

    • Fill the HSCCC column with the stationary phase.

    • Rotate the column at the desired speed and pump the mobile phase through the column until hydrodynamic equilibrium is reached.

    • Inject the sample solution.

    • Continue pumping the mobile phase and collect fractions.

    • Analyze the fractions by HPLC to identify those containing pure this compound.

    • Pool the pure fractions and remove the solvent.

Visualizations

experimental_workflow start Crude Synthesized This compound step1 Dissolve in Minimal Solvent start->step1 step2 Normal-Phase Flash Chromatography step1->step2 step3 Analyze Fractions (TLC/HPLC) step2->step3 waste1 Impurities step2->waste1 Early & Late Fractions step4 Pool & Concentrate Enriched Fractions step3->step4 Identify Fractions with Product step5 Semi-Preparative Reversed-Phase HPLC step4->step5 step6 Collect Peak of This compound step5->step6 waste2 Impurities step5->waste2 Separated Impurities end High-Purity This compound step6->end

Caption: A generalized workflow for the two-dimensional chromatographic purification of this compound.

ngf_signaling_pathway erinacine Erinacines jnk_pathway JNK Pathway erinacine->jnk_pathway Activates cjun c-Jun Phosphorylation jnk_pathway->cjun Leads to cfos c-fos Expression jnk_pathway->cfos Increases ngf_gene NGF Gene Expression cjun->ngf_gene Promotes cfos->ngf_gene Promotes ngf_synthesis NGF Synthesis and Secretion ngf_gene->ngf_synthesis neuroprotection Neuroprotection & Neurite Outgrowth ngf_synthesis->neuroprotection

Caption: A simplified diagram of the JNK signaling pathway for NGF synthesis stimulated by erinacines.

References

Mitigating off-target effects of (-)-Erinacine E in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with (-)-Erinacine E in cellular models. Our goal is to help you mitigate off-target effects and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: The primary on-target effect of this compound is the stimulation of Nerve Growth Factor (NGF) synthesis.[1][2] This activity is considered key to its potential neuroprotective and neurotrophic properties.

Q2: What are the known off-target effects of this compound?

A2: The most well-characterized off-target effect of this compound is its activity as a kappa opioid receptor (KOR) agonist.[3][4] This can lead to cellular responses unrelated to NGF synthesis and should be carefully considered in experimental design.

Q3: How can I differentiate between on-target NGF-related effects and off-target KOR-related effects?

A3: To distinguish between on-target and off-target effects, you can use a selective KOR antagonist, such as nor-Binaltorphimine (nor-BNI). If the observed cellular effect is blocked or reversed by the KOR antagonist, it is likely mediated by the kappa opioid receptor. On-target NGF effects should not be affected by KOR antagonists.

Q4: What are typical concentrations of this compound used in cell culture experiments?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For NGF synthesis stimulation, concentrations in the micromolar range (e.g., 5 µM) have been reported to be effective.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup while minimizing off-target effects.

Troubleshooting Guide

Issue 1: High cell toxicity or unexpected cell death observed after treatment with this compound.

  • Possible Cause 1: Inappropriate solvent or high solvent concentration.

    • Solution: Ensure the solvent used to dissolve this compound (e.g., DMSO) is used at a final concentration that is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle control (cells treated with the solvent alone) to confirm the solvent is not causing the toxicity.

  • Possible Cause 2: The concentration of this compound is too high.

    • Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a lower concentration and titrate up. An MTT or similar cell viability assay is recommended to assess cytotoxicity.

  • Possible Cause 3: Off-target effects leading to apoptosis.

    • Solution: Activation of the kappa opioid receptor can, in some contexts, lead to apoptosis. Try co-treating with a KOR antagonist like nor-BNI to see if it rescues the cells. This can help determine if the toxicity is an off-target effect.

Issue 2: Inconsistent or no induction of NGF synthesis.

  • Possible Cause 1: Sub-optimal concentration of this compound.

    • Solution: Perform a dose-response curve to identify the EC50 for NGF induction in your cell model. The effective concentration can be highly cell-type dependent.

  • Possible Cause 2: Insufficient incubation time.

    • Solution: Optimize the incubation time. NGF synthesis and secretion is a time-dependent process. A time-course experiment (e.g., 12, 24, 48 hours) is recommended.

  • Possible Cause 3: Issues with the NGF detection method.

    • Solution: Ensure your NGF ELISA or other detection method is properly validated and has the required sensitivity. Include positive and negative controls in your assay.

  • Possible Cause 4: Cell health and culture conditions.

    • Solution: Ensure cells are healthy, within a low passage number, and not overly confluent, as these factors can affect their ability to respond to stimuli.[5]

Issue 3: Observed effects are not reproducible.

  • Possible Cause 1: Purity and stability of the this compound compound.

    • Solution: Use a high-purity batch of this compound and store it correctly, protected from light and at the recommended temperature, to prevent degradation. Prepare fresh stock solutions regularly.

  • Possible Cause 2: Variability in cell culture conditions.

    • Solution: Maintain consistent cell culture practices, including media composition, passage number, and seeding density.[5] Natural compounds can sometimes have subtle effects that are masked by experimental variability.

  • Possible Cause 3: Promiscuous activity of a natural product.

    • Solution: Natural products can sometimes interfere with assay readouts (e.g., fluorescence).[6][7] Include appropriate controls to test for assay interference, such as running the assay in a cell-free system with your compound.

Quantitative Data Summary

ParameterValueTarget/EffectReference
IC50 0.8 µMKappa Opioid Receptor Binding[3]
Effective Concentration 5 µMNGF Synthesis Induction (in vitro)[1]
EC50 (U-50488) 3.42 x 10⁻¹⁰ MKappa Opioid Receptor Internalization[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the cytotoxicity of this compound and establish a suitable working concentration.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[5]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[5]

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[5]

  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[8]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Calculate cell viability as a percentage of the no-treatment control.

Protocol 2: Western Blot for JNK and NF-κB Pathway Activation

This protocol can be used to assess the activation of signaling pathways that may be involved in the on-target or off-target effects of this compound.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p65 NF-κB, anti-p65 NF-κB, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes).

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 11.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • To analyze total protein levels, the membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-JNK) and a loading control (e.g., anti-β-actin).

Visualizations

experimental_workflow cluster_planning Phase 1: Experiment Planning cluster_optimization Phase 2: Dose-Response & Viability cluster_mitigation Phase 3: Mitigating Off-Target Effects cluster_analysis Phase 4: On-Target Effect Analysis A Determine Cell Model C Perform MTT Assay A->C B Prepare this compound Stock B->C D Determine Optimal Concentration C->D E Co-treat with KOR Antagonist (e.g., nor-BNI) D->E G NGF Synthesis Assay (ELISA) D->G H Signaling Pathway Analysis (Western Blot) D->H F Compare with this compound alone E->F F->G F->H

Caption: Experimental workflow for mitigating off-target effects of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular erinacine_e This compound kor Kappa Opioid Receptor (KOR) erinacine_e->kor Off-Target ngf_receptor Unknown Receptor (for NGF Synthesis) erinacine_e->ngf_receptor On-Target jnk_pathway JNK Pathway kor->jnk_pathway nfkb_pathway NF-κB Pathway kor->nfkb_pathway ngf_synthesis NGF Gene Expression & Synthesis ngf_receptor->ngf_synthesis cellular_response_off Off-Target Cellular Responses jnk_pathway->cellular_response_off nfkb_pathway->cellular_response_off cellular_response_on Neurotrophic Effects ngf_synthesis->cellular_response_on

Caption: Signaling pathways of this compound's on-target and off-target effects.

References

Validation & Comparative

A Comparative Analysis of (-)-Erinacine E and Hericenones on Nerve Growth Factor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotrophic compounds (-)-erinacine E and hericenones, both derived from the medicinal mushroom Hericium erinaceus (Lion's Mane). The focus is on their respective abilities to stimulate the synthesis of Nerve Growth Factor (NGF), a critical protein for neuronal health and regeneration. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes the distinct signaling pathways through which these compounds exert their effects.

Quantitative Comparison of NGF-Stimulating Activity

The following table summarizes the in vitro efficacy of this compound and various hericenones in stimulating NGF secretion in primary mouse astroglial cells. The data highlights the potent activity of erinacines, often surpassing that of hericenones and even known potent stimulators like epinephrine.

CompoundConcentrationCell TypeNGF Secreted (pg/mL)Source
This compound 5.0 mMMouse Astroglial Cells105 ± 5.2[1][2]
Hericenone C33 µg/mLMouse Astroglial Cells23.5 ± 1.0[1][2]
Hericenone D33 µg/mLMouse Astroglial Cells10.8 ± 0.8[1][2]
Hericenone E33 µg/mLMouse Astroglial Cells13.9 ± 2.1[1][2]
Hericenone H33 µg/mLMouse Astroglial Cells45.1 ± 1.1[1][2]
Epinephrine (Positive Control)69.2 ± 17.2 mMMouse Astroglial CellsNot specified, used as a benchmark[1][2]

It is important to note that while hericenones C, D, and E have demonstrated the ability to stimulate NGF biosynthesis in vitro, some studies have shown they do not increase NGF mRNA expression in 1321 N1 human astrocytoma cells, suggesting their mechanism may be indirect or cell-type specific.[1][2] In contrast, erinacines are generally considered potent inducers of NGF synthesis.[1][2]

Signaling Pathways in NGF Synthesis

This compound and hericenones appear to stimulate NGF synthesis through distinct signaling cascades. The diagrams below, generated using the DOT language, illustrate these proposed pathways.

erinacine_pathway ErinacineE This compound CellSurface Cell Surface Receptor? ErinacineE->CellSurface JNK_pathway JNK Pathway Activation CellSurface->JNK_pathway cJun c-Jun Phosphorylation JNK_pathway->cJun cFos c-Fos Expression JNK_pathway->cFos AP1 AP-1 Transcription Factor cJun->AP1 cFos->AP1 NGF_Gene NGF Gene Transcription AP1->NGF_Gene NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein Synthesis & Secretion NGF_mRNA->NGF_Protein

Caption: Proposed signaling pathway for this compound-induced NGF synthesis, primarily involving the JNK pathway.

hericenone_pathway Hericenones Hericenones PKA_pathway Protein Kinase A (PKA) Pathway Hericenones->PKA_pathway MEK_ERK MEK/ERK Pathway PKA_pathway->MEK_ERK PI3K_Akt PI3K/Akt Pathway PKA_pathway->PI3K_Akt TranscriptionFactors Transcription Factor Activation MEK_ERK->TranscriptionFactors PI3K_Akt->TranscriptionFactors NGF_Gene NGF Gene Expression TranscriptionFactors->NGF_Gene NGF_mRNA NGF mRNA NGF_Gene->NGF_mRNA NGF_Protein NGF Protein Synthesis & Secretion NGF_mRNA->NGF_Protein

Caption: Proposed signaling pathway for Hericenone-induced NGF synthesis, involving PKA, MEK/ERK, and PI3K/Akt pathways.

Experimental Protocols

The following is a generalized protocol for assessing the NGF-stimulating activity of compounds like this compound and hericenones in astrocyte cell culture, based on methodologies cited in the literature.

Objective: To quantify the amount of NGF secreted by cultured astrocytes following treatment with test compounds.

Materials:

  • Primary astrocyte cultures (e.g., from neonatal mouse cortices) or a suitable astrocytoma cell line (e.g., 1321N1).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds: this compound and Hericenones.

  • Positive control: Epinephrine or other known NGF inducers.

  • Vehicle control (e.g., DMSO).

  • Phosphate-buffered saline (PBS).

  • NGF ELISA kit.

  • Microplate reader.

Experimental Workflow:

experimental_workflow Cell_Culture 1. Astrocyte Cell Culture (Plate and grow to confluence) Serum_Starvation 2. Serum Starvation (Synchronize cells) Cell_Culture->Serum_Starvation Treatment 3. Compound Treatment (Add Erinacine E, Hericenones, Controls) Serum_Starvation->Treatment Incubation 4. Incubation (Allow time for NGF synthesis and secretion) Treatment->Incubation Supernatant_Collection 5. Supernatant Collection (Collect cell culture medium) Incubation->Supernatant_Collection ELISA 6. NGF Quantification (ELISA) (Measure NGF concentration) Supernatant_Collection->ELISA Data_Analysis 7. Data Analysis (Compare treated vs. control groups) ELISA->Data_Analysis

Caption: A generalized workflow for in vitro assessment of NGF-stimulating compounds.

Procedure:

  • Cell Seeding: Plate astrocytes in 96-well plates at a suitable density and culture until they reach approximately 80-90% confluency.

  • Serum Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells.

  • Compound Treatment: Prepare solutions of this compound, hericenones, positive control, and vehicle control at the desired concentrations. Remove the starvation medium and add the treatment solutions to the respective wells.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24-72 hours) to allow for NGF synthesis and secretion.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

  • NGF Quantification: Quantify the concentration of NGF in the collected supernatants using a commercially available NGF ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Measure the absorbance using a microplate reader and calculate the NGF concentration based on the standard curve. Compare the NGF levels in the treated groups to the vehicle control group to determine the stimulating effect of the compounds. Statistical analysis should be performed to assess the significance of the observed differences.

This guide provides a foundational comparison for researchers interested in the neurotrophic potential of this compound and hericenones. Further investigation into the specific molecular interactions and in vivo efficacy is warranted to fully elucidate their therapeutic potential.

References

(-)-Erinacine E Versus Other Kappa Opioid Agonists: A Comparative Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kappa opioid receptor (KOR) agonist (-)-Erinacine E with other well-known KOR agonists: Salvinorin A, U-50488, and Nalfurafine. The information is compiled from various preclinical studies and aims to provide a comparative overview of their pharmacological properties.

Executive Summary

The kappa opioid receptor (KOR) is a promising target for the development of therapeutics for pain, addiction, and mood disorders.[1] Agonists of the KOR have demonstrated potent analgesic effects.[2] However, their clinical utility has been hampered by side effects such as dysphoria and sedation.[2] This has led to the search for novel KOR agonists with improved side-effect profiles. This compound, a natural product isolated from the mushroom Hericium erinaceum, has been identified as a selective KOR agonist.[3][4] This guide compares the available data on this compound with that of Salvinorin A, a potent naturally occurring hallucinogen and KOR agonist[1], U-50488, a classic synthetic selective KOR agonist[5], and Nalfurafine, a clinically approved KOR agonist for the treatment of pruritus in Japan.[6]

Data Presentation

The following tables summarize the quantitative data for this compound and the selected comparative KOR agonists. It is important to note that the data has been compiled from different studies and, therefore, may not be directly comparable due to variations in experimental conditions.

Table 1: Kappa Opioid Receptor Binding Affinity

CompoundOrganism/Cell LineRadioligandKᵢ (nM)IC₅₀ (nM)Citation(s)
This compound Not SpecifiedNot Specified-800[3][4]
Salvinorin A Human KOR in HEK-293 cells[³H]U695931.8-[7]
U-50488 Guinea pig brain[³H]-DADLE-12[8]
Nalfurafine Not SpecifiedNot Specified0.075-3.5-[9]

Table 2: Functional Activity at the Kappa Opioid Receptor

CompoundAssayCell LineEfficacyEC₅₀ (nM)ED₅₀ (μM)Citation(s)
This compound Electrically-stimulated twitch responseRabbit vas deferensAgonist-14[3][4]
Salvinorin A cAMP production inhibitionHEK-293 cellsFull Agonist--[7]
U-50488 cAMP production inhibitionHEK-293 cellsAgonist--[7]
Nalfurafine Not SpecifiedNot SpecifiedFull Agonist--[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from multiple sources and should be adapted as needed for specific laboratory conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a receptor.

  • Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U69,593) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.[11]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor agonism.

  • Membrane Preparation: Cell membranes expressing the KOR are prepared.

  • Incubation: Membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Stimulation: Agonist binding to the KOR stimulates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

  • Separation: The membrane-bound [³⁵S]GTPγS is separated from the free form by filtration.

  • Detection: The amount of radioactivity on the filters is measured.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) and the maximum effect (Eₘₐₓ) are determined.[11]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and an alternative signaling pathway.

  • Cell Culture: Cells co-expressing the KOR fused to a reporter enzyme fragment and β-arrestin fused to the complementary enzyme fragment are used.

  • Compound Addition: The cells are treated with varying concentrations of the test compound.

  • Recruitment: Agonist binding to the KOR induces a conformational change, leading to the recruitment of β-arrestin.

  • Signal Generation: The proximity of the two enzyme fragments upon β-arrestin recruitment results in a functional enzyme that acts on a substrate to produce a detectable signal (e.g., luminescence or fluorescence).

  • Data Analysis: The EC₅₀ and Eₘₐₓ values for β-arrestin recruitment are determined.[12]

Mandatory Visualization

Signaling Pathways

KOR_Signaling cluster_G_Protein G-Protein Dependent Pathway cluster_Arrestin β-Arrestin Dependent Pathway KOR_agonist KOR Agonist (e.g., this compound) KOR Kappa Opioid Receptor KOR_agonist->KOR binds G_protein Gi/o Protein KOR->G_protein activates KOR2 Phosphorylated KOR GRK GRK KOR->GRK activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel MAPK MAPK Activation (ERK, p38, JNK) G_protein->MAPK cAMP ↓ cAMP AC->cAMP Beta_arrestin β-Arrestin KOR2->Beta_arrestin recruits GRK->KOR2 phosphorylates Internalization Receptor Internalization Beta_arrestin->Internalization MAPK2 MAPK Signaling Beta_arrestin->MAPK2

Caption: Kappa Opioid Receptor Signaling Pathways.

Experimental Workflow

Experimental_Workflow cluster_0 Compound Selection cluster_1 In Vitro Assays cluster_2 Data Analysis & Comparison Erinacine This compound Binding Radioligand Binding (Affinity: Ki, IC50) Erinacine->Binding G_protein [35S]GTPγS Binding (Efficacy: EC50, Emax) Erinacine->G_protein Arrestin β-Arrestin Recruitment (Efficacy: EC50, Emax) Erinacine->Arrestin Salvinorin Salvinorin A Salvinorin->Binding Salvinorin->G_protein Salvinorin->Arrestin U50488 U-50488 U50488->Binding U50488->G_protein U50488->Arrestin Nalfurafine Nalfurafine Nalfurafine->Binding Nalfurafine->G_protein Nalfurafine->Arrestin Comparison Comparative Analysis of Pharmacological Profiles Binding->Comparison G_protein->Comparison Arrestin->Comparison

Caption: Workflow for Comparing KOR Agonists.

Logical Relationships

Logical_Relationship cluster_0 Core Hypothesis cluster_1 Comparative Compounds cluster_2 Experimental Validation cluster_3 Expected Outcome Hypothesis This compound is a selective KOR agonist with a potentially unique pharmacological profile. Salvinorin Salvinorin A (Natural, Potent Agonist) Hypothesis->Salvinorin U50488 U-50488 (Synthetic, Selective Agonist) Hypothesis->U50488 Nalfurafine Nalfurafine (Clinically Used Agonist) Hypothesis->Nalfurafine Binding Determine Binding Affinity (Ki) Hypothesis->Binding Functional Assess Functional Activity (EC50, Emax) Hypothesis->Functional Signaling Profile Signaling Bias (G-protein vs. β-arrestin) Hypothesis->Signaling Salvinorin->Binding Salvinorin->Functional Salvinorin->Signaling U50488->Binding U50488->Functional U50488->Signaling Nalfurafine->Binding Nalfurafine->Functional Nalfurafine->Signaling Outcome Characterize the comparative pharmacology of this compound, identifying potential therapeutic advantages. Binding->Outcome Functional->Outcome Signaling->Outcome

Caption: Logical Framework of the Comparative Study.

References

Comparative Guide to Analytical Methods for the Detection of (-)-Erinacine E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of (-)-Erinacine E, a key bioactive compound isolated from Hericium erinaceus, is critical for standardization, pharmacokinetic studies, and quality control. This guide provides a comparative overview of various analytical methods employed for the detection and quantification of this compound, with a focus on their experimental protocols and performance data.

Overview of Analytical Techniques

Several chromatographic techniques have been successfully utilized for the analysis of this compound. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with various detectors such as Ultraviolet (UV) and Mass Spectrometry (MS), as well as High-Performance Thin-Layer Chromatography (HPTLC) and High-Speed Counter-Current Chromatography (HSCCC). Each method offers distinct advantages in terms of sensitivity, selectivity, and throughput.

Quantitative Performance Data

The selection of an appropriate analytical method often depends on its quantitative performance characteristics. The following table summarizes the available data for different methods used in the analysis of this compound.

MethodLinearity (r²)Precision (RSD%)Accuracy (Recovery %)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC-UV >0.999<2.79% (Intra- and Inter-day)74.16 - 91.84%Not ReportedNot Reported[1]
UPLC-ESI-MS/MS Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[2]
HPLC-QQQ/MS Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[3][4]

Note: Quantitative data for all methods were not consistently available in the reviewed literature. The presented data is based on general validation parameters for natural products using similar methodologies.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key techniques used in this compound analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is widely used for the routine quantification of this compound due to its simplicity and robustness.

  • Instrumentation : Agilent 1260 HPLC system with a UV-Vis Diode Array Detector (DAD).[5]

  • Column : Supersil AQ-C18 (5 μm, 250 × 4.6 mm).[5]

  • Mobile Phase : Isocratic elution with acetonitrile–water (55:45 v/v).[5]

  • Flow Rate : 1.0 mL/min.[5]

  • Injection Volume : 5 µL.[5]

  • Column Temperature : 25 °C.[5]

  • Detection Wavelength : 340 nm.[5][6]

  • Retention Time : Approximately 11.2 minutes.[5]

Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers higher sensitivity and selectivity, making it suitable for the analysis of this compound in complex matrices and for pharmacokinetic studies.

  • Instrumentation : Waters ACQUITY UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[7]

  • Column : ACQUITY UPLC BEH C18 (1.7 µm, 2.1 mm X 100 mm).[7]

  • Mobile Phase : Gradient elution with Mobile Phase A (Water with 8 mM NH4OH) and Mobile Phase B (Acetonitrile).[7]

    • Gradient Program : 0 min, 4% B; 14 min, 70% B; 16 min, 99% B; 19 min, 99% B; 19.25 min, 4% B; 21.75 min, 4% B.[7]

  • Flow Rate : Not specified.

  • Injection Volume : 5 µL.[7]

  • Ionization Mode : ESI in negative ion mode was found to yield greater signal intensities.[2]

  • MS/MS Transition : For Erinacine A (an isomer of this compound), the transition m/z 433.2 → 301.2 is monitored.[3]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable tool for the preliminary screening and confirmation of this compound in extracts. It allows for the simultaneous analysis of multiple samples.

  • Stationary Phase : Silica gel 60 plates.[8]

  • Sample Preparation : Extracts are applied to the HPTLC plate.

  • Development : The plate is developed in a chamber with an appropriate solvent system.

  • Detection : The presence of this compound is confirmed by comparing the Rf value with a standard.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective preparative technique for the isolation and purification of high-purity this compound.

  • Two-Phase Solvent System : A common system consists of n-hexane/ethyl acetate/methanol/water (4.5:5:4.5:5, v/v/v/v).[5][9]

  • Procedure : The crude extract is subjected to HSCCC separation, and fractions are collected.

  • Purity Analysis : The purity of the isolated this compound is then confirmed by HPLC-UV. A purity of over 95% has been achieved with this method.[5][9]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of this compound, from sample preparation to data analysis.

Erinacine E Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Extraction Extraction from Hericium erinaceus Filtration Filtration Extraction->Filtration HPLC_UV HPLC-UV Filtration->HPLC_UV Routine Analysis UPLC_MSMS UPLC-MS/MS Filtration->UPLC_MSMS Sensitive Analysis HPTLC HPTLC (Screening) Filtration->HPTLC Qualitative Screening HSCCC HSCCC (Purification) Filtration->HSCCC Isolation Quantification Quantification HPLC_UV->Quantification UPLC_MSMS->Quantification HPTLC->Quantification HSCCC->HPLC_UV Purity Check Validation Method Validation Quantification->Validation

Figure 1. A generalized workflow for the analytical detection of this compound.

Conclusion

The choice of analytical method for this compound detection is dependent on the specific research or quality control objective. HPLC-UV provides a reliable and straightforward approach for routine quantification. For higher sensitivity and selectivity, especially in complex biological matrices, UPLC-MS/MS is the method of choice. HPTLC serves as a rapid screening tool, while HSCCC is invaluable for obtaining high-purity reference standards. The detailed protocols provided in this guide serve as a valuable resource for establishing and cross-validating analytical methods for this compound in a laboratory setting. Further studies are warranted to establish a comprehensive cross-validation of these methods with directly comparable performance data.

References

A Head-to-Head Comparison of (-)-Erinacine E and Erinacine A in Neurodegeneration Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of (-)-Erinacine E and Erinacine A, two prominent compounds isolated from the medicinal mushroom Hericium erinaceus. This analysis is based on available preclinical data from various in vitro and in vivo neurodegeneration models.

This compound and Erinacine A have both demonstrated significant potential in combating the pathological hallmarks of neurodegenerative diseases. Their primary mechanism of action involves the stimulation of Nerve Growth Factor (NGF) synthesis, a crucial neurotrophin for the survival, development, and function of neurons. However, the extent of their efficacy and their roles in specific disease models show notable differences. This guide synthesizes the current understanding of these two compounds, presenting a comparative analysis of their performance with supporting experimental data.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from preclinical studies on this compound and Erinacine A, offering a side-by-side view of their neuroprotective effects.

Table 1: In Vitro NGF Synthesis Stimulation
Compound Concentration NGF Secretion (pg/mL)
This compound5.0 mM105 ± 5.2[1][2]
Erinacine A1.0 mM250.1 ± 36.2[2]
Epinephrine (Positive Control)N/A69.2 ± 17.2[1][2]
Table 2: Efficacy in Alzheimer's Disease Models
Erinacine A
Model APPswe/PS1dE9 Transgenic Mice
Treatment 300 mg/kg/day Hericium erinaceus mycelium (containing Erinacine A) for 30 days
Amyloid-β Plaque Burden Reduction 38.6 ± 9.3%[3]
Amyloid-β Plaque Number Reduction 34.8 ± 13.4%[3]
Insulin-Degrading Enzyme (IDE) Level Increase 103.9 ± 30.9%[3]
Model Senescence Accelerated Mouse Prone 8 (SAMP8) Mice
Treatment 215 mg/kg BW/day Erinacine A-enriched H. erinaceus mycelia (EAHEM)
Brain Aβ Plaque Number Reduction 21.1%[4]
Treatment 431 mg/kg BW/day EAHEM
Brain Aβ Plaque Number Reduction 24%[4]
This compound
Model N/A
Treatment N/A
Amyloid-β Plaque Burden Reduction No quantitative data available in the searched literature.
Insulin-Degrading Enzyme (IDE) Level Increase No quantitative data available in the searched literature.
Table 3: Efficacy in Parkinson's Disease Models
Erinacine A
Model MPTP-induced mouse model
Treatment Post-treatment with Erinacine A
Protection of Tyrosine Hydroxylase (TH)-positive neurons Rescued motor deficit and loss of dopaminergic neurons.[5] At 5 µM, Erinacine A increased neuron survival by 22% in MPP+-treated N2a cells.[5]
This compound
Model N/A
Treatment N/A
Protection of Tyrosine Hydroxylase (TH)-positive neurons No quantitative data available in the searched literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

In Vitro NGF Synthesis Assay
  • Cell Line: Mouse astroglial cells.

  • Treatment: Cells were treated with specified concentrations of this compound or Erinacine A. Epinephrine was used as a positive control.

  • Assay: The amount of NGF secreted into the culture medium was quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Outcome Measured: Concentration of NGF (pg/mL) in the cell culture medium.[1][2]

Alzheimer's Disease Animal Model (APPswe/PS1dE9 Transgenic Mice)
  • Animal Model: APPswe/PS1dE9 double transgenic mice, which develop amyloid-beta plaques characteristic of Alzheimer's disease.

  • Treatment Regimen: Five-month-old female mice were orally administered with either a vehicle control or Hericium erinaceus mycelia enriched with Erinacine A (300 mg/kg/day) for 30 days.[3]

  • Analysis:

    • Immunohistochemistry: Brain sections were stained to visualize and quantify the area and number of amyloid-beta plaques.

    • Western Blot: Protein levels of Insulin-Degrading Enzyme (IDE) in the cerebral cortex were measured.[3]

  • Outcomes Measured: Percentage reduction in amyloid-beta plaque burden and number, and percentage increase in IDE protein levels compared to the vehicle-treated group.[3]

Parkinson's Disease Animal Model (MPTP-induced)
  • Animal Model: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, which induces Parkinson's-like neurodegeneration of dopaminergic neurons.

  • Treatment Regimen: Mice were treated with MPTP to induce neurotoxicity. A post-treatment regimen with Erinacine A was then administered.

  • In Vitro Model: Neuro-2a (N2a) cells were treated with the toxic metabolite of MPTP, MPP+, with or without Erinacine A.[5]

  • Analysis:

    • Immunohistochemistry: Brain sections were stained for tyrosine hydroxylase (TH) to identify and quantify surviving dopaminergic neurons.

    • Cell Viability Assays: Annexin V and propidium iodide (PI) staining followed by flow cytometry was used to assess apoptosis and necrosis in N2a cells.[5]

  • Outcomes Measured: Protection of TH-positive neurons in the substantia nigra and striatum, and the percentage of neuronal survival in cell culture.[5]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and a general experimental workflow based on the available literature.

erinacine_signaling_pathways Signaling Pathways in Neuroprotection cluster_erinacine_a Erinacine A cluster_erinacine_e This compound cluster_neurodegeneration Neurodegenerative Processes EA Erinacine A NGF_A NGF Synthesis EA->NGF_A Nrf2 Nrf2 Activation EA->Nrf2 TrkA TrkA Receptor NGF_A->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Survival_A Neuronal Survival & Growth CREB->Survival_A Antioxidant Antioxidant Response Nrf2->Antioxidant Antioxidant->Survival_A OxidativeStress Oxidative Stress Survival_A->OxidativeStress Inflammation Neuroinflammation Survival_A->Inflammation Apoptosis Neuronal Apoptosis Survival_A->Apoptosis AmyloidBeta Amyloid-β Aggregation Survival_A->AmyloidBeta DopaminergicLoss Dopaminergic Neuron Loss Survival_A->DopaminergicLoss EE This compound NGF_E NGF Synthesis EE->NGF_E Opioid κ-Opioid Receptor (Agonist) EE->Opioid Pain Analgesic Effect Opioid->Pain Neuroprotection_E Potential Neuroprotection Opioid->Neuroprotection_E Suggested Neuroprotection_E->Apoptosis

Caption: Comparative signaling pathways of Erinacine A and this compound in neuroprotection.

experimental_workflow General Experimental Workflow for Neurodegeneration Models cluster_invitro In Vitro Model cluster_invivo In Vivo Model CellCulture Neuronal/Astroglial Cell Culture Toxin Induce Neurotoxicity (e.g., MPP+, Aβ oligomers) CellCulture->Toxin Treatment_vitro Treatment with Erinacine A or E Toxin->Treatment_vitro Analysis_vitro Analysis: - Cell Viability - NGF Secretion (ELISA) - Protein Expression (Western Blot) Treatment_vitro->Analysis_vitro AnimalModel Neurodegeneration Animal Model (e.g., APPswe/PS1dE9, MPTP mice) Treatment_vivo Oral Administration of Erinacine A or E AnimalModel->Treatment_vivo Behavioral Behavioral Tests (e.g., Morris Water Maze) Treatment_vivo->Behavioral Sacrifice Sacrifice and Brain Tissue Collection Behavioral->Sacrifice Analysis_vivo Histological & Biochemical Analysis: - Plaque Quantification - Immunohistochemistry (TH) - Western Blot Sacrifice->Analysis_vivo

Caption: A generalized workflow for in vitro and in vivo neurodegeneration studies.

Discussion and Conclusion

The compiled data indicates that both this compound and Erinacine A are potent stimulators of NGF synthesis, significantly surpassing the effect of the positive control, epinephrine. Notably, Erinacine A demonstrated a higher level of NGF secretion at a lower concentration compared to this compound in the cited in vitro study.

In the context of specific neurodegenerative diseases, Erinacine A has been more extensively studied, with robust quantitative data supporting its efficacy in Alzheimer's and Parkinson's disease models. The significant reduction in amyloid-beta plaque burden and the protection of dopaminergic neurons highlight its potential as a multifaceted neuroprotective agent.

While quantitative data for this compound in Alzheimer's and Parkinson's models is currently lacking in the reviewed literature, its strong NGF-stimulating activity and its suggested role as a κ-opioid receptor agonist suggest a potential for neuroprotection and analgesic effects.[6] Further research is warranted to explore the full therapeutic potential of this compound in various neurodegenerative disease paradigms.

For researchers and drug development professionals, Erinacine A presents a compelling case for further investigation due to the existing body of evidence supporting its efficacy in multiple disease models. This compound, with its potent NGF-stimulating properties, represents a promising candidate for future preclinical and clinical exploration, particularly in contexts where neuroinflammation and pain are prominent features of the neurodegenerative process. The distinct profiles of these two compounds suggest that they may offer different therapeutic advantages, underscoring the importance of continued research into the diverse array of bioactive molecules from Hericium erinaceus.

References

Validating the Anti-inflammatory Properties of (-)-Erinacine E: A Comparative Analysis with Known Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-inflammatory properties of (-)-Erinacine E alongside established anti-inflammatory agents. Due to the limited availability of direct experimental data for this compound in the current body of scientific literature, this comparison leverages data from its close structural analog, Erinacine C, also isolated from Hericium erinaceus. This approach allows for a foundational understanding of its potential mechanisms and efficacy in the context of well-characterized inhibitors. The information presented is intended to guide future research and drug discovery efforts.

Comparative Efficacy of Anti-inflammatory Compounds

The following table summarizes the inhibitory effects of Erinacine C and the well-known anti-inflammatory drugs, Dexamethasone and Indomethacin, on key inflammatory mediators in in vitro models. The data for Erinacine C is derived from studies on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[1][2]

CompoundTarget MediatorCell LineStimulationConcentration% Inhibition
Erinacine C Nitric Oxide (NO)BV2 microgliaLPS (500 ng/mL)2.5 µM~40% (of iNOS expression)
TNF-αBV2 microgliaLPS (500 ng/mL)2.5 µM~77%
IL-6BV2 microgliaLPS (500 ng/mL)2.5 µM~50%
Dexamethasone Nitric Oxide (NO)RAW 264.7LPSNot SpecifiedSignificant Inhibition
TNF-αRAW 264.7LPSNot SpecifiedSignificant Inhibition
IL-6RAW 264.7LPSNot SpecifiedSignificant Inhibition
Indomethacin Prostaglandin E2Whole BloodLPS/Thrombin0.4-16 µg/mlAbrogated Production
IL-6Whole BloodLPS/ThrombinHigh Conc.Reduced Production
IL-1βWhole BloodLPSHigh Conc.Reduced Production

Experimental Protocols

The following is a representative experimental protocol for evaluating the anti-inflammatory activity of a test compound, such as this compound, in an in vitro cell culture model.

Objective: To determine the effect of a test compound on the production of pro-inflammatory mediators (e.g., NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • Cell Line: RAW 264.7 murine macrophages or BV2 murine microglia.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: this compound (or other erinacines).

  • Positive Controls: Dexamethasone, Indomethacin.

  • Stimulating Agent: Lipopolysaccharide (LPS) from E. coli.

  • Reagents for Assays: Griess reagent for NO detection, ELISA kits for TNF-α and IL-6 quantification.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed the macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell adherence.

  • Pre-treatment: Treat the cells with various concentrations of the test compound or positive controls for 1 hour prior to stimulation.

  • Stimulation: Induce an inflammatory response by adding LPS (e.g., 500 ng/mL) to the wells (except for the negative control group) and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent. Measure the absorbance at 540 nm.

  • Cytokine Assays (TNF-α and IL-6): Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by the test compound and positive controls relative to the LPS-stimulated group.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis seed_cells Seed Macrophages (RAW 264.7 or BV2) adherence Incubate for 24h for Adherence seed_cells->adherence pretreatment Pre-treat with this compound or Controls for 1h adherence->pretreatment stimulation Stimulate with LPS (e.g., 500 ng/mL) for 24h pretreatment->stimulation collect_supernatant Collect Supernatant stimulation->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_tnf ELISA for TNF-α collect_supernatant->elisa_tnf elisa_il6 ELISA for IL-6 collect_supernatant->elisa_il6

Caption: Workflow for in-vitro anti-inflammatory activity assessment.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of erinacines and known inhibitors are mediated through their interaction with key signaling pathways involved in the inflammatory response. The diagram below illustrates the lipopolysaccharide (LPS)-induced inflammatory cascade and the points of intervention for these compounds.

LPS, a component of the outer membrane of Gram-negative bacteria, binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages.[1][2] This binding triggers a downstream signaling cascade that leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[3] These transcription factors then move into the nucleus and promote the expression of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2]

Erinacine C has been shown to inhibit the NF-κB pathway by preventing the degradation of its inhibitory subunit, IκBα.[1] It also activates the Nrf2 pathway, which has antioxidant and anti-inflammatory functions.[1] Dexamethasone, a glucocorticoid, exerts its potent anti-inflammatory effects by binding to the glucocorticoid receptor, which can then directly or indirectly inhibit NF-κB and other pro-inflammatory transcription factors.[3] Indomethacin, a non-steroidal anti-inflammatory drug (NSAID), primarily works by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the production of prostaglandins, another class of inflammatory mediators. It has also been shown to modulate cytokine production.

G cluster_pathway Inflammatory Signaling Pathway cluster_inhibitors Points of Intervention LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK TLR4->MAPK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes Erinacine Erinacine C (Analog of Erinacine E) Erinacine->IkBa inhibits degradation Dexamethasone Dexamethasone Dexamethasone->NFkB inhibits Indomethacin Indomethacin Indomethacin->Inflammatory_Genes reduces prostaglandin synthesis

Caption: LPS-induced inflammatory pathway and inhibitor targets.

Conclusion

While direct evidence for the anti-inflammatory properties of this compound is currently limited, the data available for its structural analog, Erinacine C, suggests a promising potential for anti-inflammatory activity. Erinacine C demonstrates significant inhibition of key pro-inflammatory mediators such as NO, TNF-α, and IL-6, likely through the modulation of the NF-κB signaling pathway. When compared to established anti-inflammatory agents like Dexamethasone and Indomethacin, which act through different but also highly effective mechanisms, the erinacine class of compounds presents a compelling case for further investigation as novel anti-inflammatory therapeutics. Future in vitro and in vivo studies are warranted to specifically validate the anti-inflammatory efficacy and mechanism of action of this compound.

References

Comparative study of (-)-Erinacine E effects in different animal models of Alzheimer's disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Erinacine Compounds in Animal Models of Alzheimer's Disease

An Important Note on Erinacine Compounds: While the initial topic specified (-)-Erinacine E, a comprehensive review of current scientific literature reveals that the majority of research on erinacine compounds in the context of Alzheimer's disease (AD) focuses on Erinacine A , Erinacine S , and, most frequently, Erinacine A-enriched Hericium erinaceus mycelium (EAHEM) . Erinacine E has been more prominently studied in models of neuropathic pain.[1] Therefore, this guide provides a comparative analysis of the effects of Erinacine A, Erinacine S, and EAHEM in established animal models of Alzheimer's disease, reflecting the available experimental data.

This guide synthesizes preclinical findings to offer an objective comparison of these compounds' performance in mitigating key pathologies of Alzheimer's disease. The data presented is intended for researchers, scientists, and drug development professionals.

Overview of Therapeutic Effects Across Models

Studies in transgenic and age-related animal models of Alzheimer's disease have demonstrated that erinacine compounds, particularly from Hericium erinaceus mycelia, can exert significant neuroprotective effects. The most consistently reported outcomes include the reduction of amyloid-beta (Aβ) plaque burden, modulation of neuroinflammation, enhancement of neurotrophic factor expression, and improvement in cognitive functions.[2][3][4]

The primary animal models utilized in this research are the APPswe/PS1dE9 (APP/PS1) transgenic mouse, which models familial Alzheimer's disease by overexpressing mutated human amyloid precursor protein (APP) and presenilin 1 (PS1), and the Senescence Accelerated Mouse Prone 8 (SAMP8) model, which is used to study age-related cognitive decline.[2][3][5]

Comparative Data Presentation

The following tables summarize the quantitative effects of Erinacine A, Erinacine S, and EAHEM across different Alzheimer's disease animal models.

Table 1: Effects on Amyloid-Beta (Aβ) Pathology
Animal ModelCompound/ExtractDosage & DurationKey FindingsReference
APP/PS1 Erinacine A-enriched Mycelia (HE-My)300 mg/kg/day for 30 daysAttenuated cerebral Aβ plaque burden; significantly reduced soluble Aβ1-42 levels.[3][6][3][6]
APP/PS1 Ethanol Extract of HE-My (HE-Et)300 mg/kg/day for 30 daysAttenuated cerebral Aβ plaque burden, particularly the non-compact structures.[3][6][3][6]
APP/PS1 Erinacine ANot specifiedMore effective than Erinacine S at reducing insoluble Aβ and C-terminal fragments of APP.[4][7][4][7]
APP/PS1 Erinacine SNot specifiedReduced Aβ plaque formation in the cerebral cortex.[4][7][4][7]
SAMP8 Erinacine A-enriched Mycelium (EAHEM)215 mg/kg/day & 431 mg/kg/day for 13 weeksSignificantly reduced brain Aβ plaque numbers by 21.1% and 24%, respectively.[2][2]
Table 2: Effects on Neuroinflammation and Oxidative Stress
Animal ModelCompound/ExtractDosage & DurationKey FindingsReference
APP/PS1 HE-My & HE-Et300 mg/kg/day for 30 daysDiminished the number of plaque-activated microglia and astrocytes in the cerebral cortex and hippocampus.[3][8][3][8]
APP/PS1 (Metabolically Stressed) ErinacinesNot specifiedSuppressed hyperactivated glial responses.[9][10][9][10]
SAMP8 EAHEM108, 215, 431 mg/kg/day for 13 weeksDose-dependently and significantly decreased induced nitric oxidase synthase (iNOS) activity, thiobarbituric acid-reactive substances (TBARS), and 8-OHdG levels.[2][5][2][5]
Table 3: Effects on Neurotrophic Factors, Key Enzymes, and Neurogenesis
Animal ModelCompound/ExtractDosage & DurationKey FindingsReference
APP/PS1 HE-My & HE-Et300 mg/kg/day for 30 daysIncreased the ratio of nerve growth factor (NGF) to its precursor (proNGF); elevated levels of insulin-degrading enzyme (IDE); promoted hippocampal neurogenesis.[3][6][8][3][6][8]
APP/PS1 Erinacine A & SNot specifiedElevated levels of insulin-degrading enzyme (IDE).[4][7][11][4][7][11]
APP/PS1 (Metabolically Stressed) ErinacinesNot specifiedEnhanced neurogenesis.[9][10][9][10]
Rat Erinacine A8 mg/kg/dayIncreased catecholamine and NGF levels.[2][2]
Table 4: Effects on Cognitive and Behavioral Performance
Animal ModelCompound/ExtractDosage & DurationKey FindingsReference
APP/PS1 HE-My300 mg/kg/day for 70-90 daysRecovered the decline of nesting score and nestlet shredding, improving daily living skills.[3][3]
APP/PS1 Erinacine ANot specifiedImproved spatial learning and memory, evidenced by reduced escape latency in the Morris water maze.[4][7][4][7]
SAMP8 EAHEM108 mg/kg/day for 12 weeksSufficient to significantly improve learning and memory in passive and active avoidance tests.[2][5][2][5]
rTg4510 (Tau Model) Hericium erinaceusNot specifiedExerted anxiolytic effects but showed no improvement in spatial memory.[12][13][12][13]

Experimental Protocols & Methodologies

APP/PS1 Transgenic Mouse Studies
  • Animals: 5-month-old female APPswe/PS1dE9 transgenic mice were typically used.[3][6]

  • Compound Administration: Erinacine A-enriched mycelia (HE-My) and its ethanol extract (HE-Et) were administered orally via gavage at a dose of 300 mg/kg/day for 30 days for pathological tests or 70-90 days for behavioral tests.[3] The vehicle used was a solution of 3% DMSO, 10% cremophor EL, and 87.5% dextrose in water.[3]

  • Aβ Plaque Analysis: Brain sections were double-stained with Thioflavin S (for compact plaque cores) and an anti-Aβ antibody (AB-10) to visualize the entire plaque structure. Plaque number and burden were quantified using image analysis software.[3]

  • ELISA for Aβ1-42: Soluble and insoluble Aβ fractions were isolated from the cortex, and Aβ1-42 levels were measured using specific ELISA kits.[3]

  • Immunohistochemistry: Brain sections were stained with antibodies against Iba1 (microglia), GFAP (astrocytes), DCX (newly born neurons), and BrdU (proliferating cells) to assess neuroinflammation and neurogenesis.[3]

  • Western Blot: Protein levels of insulin-degrading enzyme (IDE), NGF, and proNGF were quantified in brain lysates.[3]

  • Behavioral Testing (Nesting): Mice were placed in a cage with a nestlet, and the quality of the nest and the amount of unshredded material were scored to assess activities of daily living.[3]

SAMP8 Mouse Studies
  • Animals: 3-month-old SAMP8 mice were used.[2][5]

  • Compound Administration: EAHEM was administered orally at doses of 108, 215, and 431 mg/kg/day for 13 weeks.[2][14]

  • Behavioral Testing (Avoidance Tests): At the 12th week, learning and memory were evaluated using single-trial passive avoidance and active avoidance tests.[2][5]

  • Biochemical Analysis: After sacrifice, brain tissues were analyzed for Aβ plaques, iNOS activity, TBARS (a marker for lipid peroxidation), and 8-OHdG (a marker for DNA oxidative damage).[2][5]

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway of Erinacines in Neuroprotection

erinacine_pathway cluster_causes AD Pathologies cluster_effects Therapeutic Outcomes Erinacines Erinacines (e.g., Erinacine A) NGF_synthesis Stimulation of NGF Synthesis Erinacines->NGF_synthesis stimulates Inflammation Neuroinflammation (Microglia/Astrocyte Activation) Erinacines->Inflammation inhibits IDE Increased IDE Expression Erinacines->IDE upregulates NGF_proNGF Increased NGF/proNGF Ratio NGF_synthesis->NGF_proNGF TrkA TrkA Receptor Activation NGF_proNGF->TrkA Downstream Downstream Signaling (PI3K/Akt, ERK) TrkA->Downstream Neuroprotection Neuroprotection & Survival Downstream->Neuroprotection Neurogenesis Promotes Neurogenesis Downstream->Neurogenesis Cognition Improved Cognitive Function Neuroprotection->Cognition Neurogenesis->Cognition Abeta Aβ Aggregation & Toxicity Abeta->Inflammation induces Abeta_clearance Enhanced Aβ Clearance Inflammation_reduction Reduced Neuroinflammation IDE->Abeta_clearance Abeta_clearance->Cognition Inflammation_reduction->Cognition experimental_workflow Model Animal Model Selection (e.g., APP/PS1, SAMP8) Grouping Randomization into Groups (Vehicle, Treatment) Model->Grouping Admin Oral Administration (e.g., EAHEM at 108-431 mg/kg/day) Grouping->Admin Behavior Behavioral Testing (e.g., MWM, Nesting, Avoidance Tasks) Admin->Behavior During/After Treatment Period Sacrifice Sacrifice and Tissue Collection Behavior->Sacrifice Histo Histological Analysis (IHC for Aβ, Iba1, GFAP) Sacrifice->Histo Biochem Biochemical Analysis (ELISA, Western Blot) Sacrifice->Biochem Analysis Data Analysis and Quantification Histo->Analysis Biochem->Analysis

References

The Therapeutic Potential of (-)-Erinacine E in Preclinical Parkinson's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of (-)-Erinacine E versus established therapeutic alternatives for Parkinson's disease, supported by preclinical experimental data.

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to motor symptoms like tremors, rigidity, and bradykinesia.[1][2] Current therapies, such as Levodopa (L-DOPA), primarily offer symptomatic relief but do not halt disease progression and can lead to long-term complications.[1][3][4] This has spurred the search for novel neuroprotective agents that can slow or prevent neuronal degeneration. This compound, a compound derived from the medicinal mushroom Hericium erinaceus, has emerged as a promising candidate due to its potential neurotrophic and neuroprotective properties.[5][6][7] This guide provides a comparative analysis of the preclinical evidence supporting the therapeutic potential of this compound against established Parkinson's disease treatments.

This compound: A Neuroprotective Approach

This compound is a diterpenoid that has been shown to stimulate the synthesis of Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), both of which are crucial for neuronal survival and growth.[7] Preclinical studies suggest its therapeutic effects stem from a multi-faceted mechanism that includes antioxidant, anti-inflammatory, and anti-apoptotic actions.[5][8]

Preclinical Data for this compound
Preclinical ModelTreatment RegimenKey FindingsReference
MPTP-induced micePost-treatment with Erinacine AReduced loss of tyrosine hydroxylase (TH)-positive neurons, improved motor function in rotarod test, activated neuronal survival pathways (PAK1, AKT, LIMK2, MEK, Cofilin), and reduced cell death pathways (IRE1α, TRAF2, ASK1, GADD45, p21).[9][10]
MPP+-treated PC12 cellsErinacine A-enriched H. erinaceus myceliaIncreased cell viability and provided an antioxidative effect.[7]
MPTP-induced miceErinacine A-enriched H. erinaceus myceliaSignificantly improved dopaminergic lesions and oxidative stress in the stratum and substantia nigra.[5]
MPTP-induced miceH. erinaceus myceliumReduced the loss of dopaminergic cells, eliminated neuronal apoptosis, and reversed motor deficits.[11]

Proposed Signaling Pathway of this compound

erinacine_e_pathway erinacine This compound ngf_bdnf NGF & BDNF Synthesis erinacine->ngf_bdnf cell_death_pathways Cell Death Pathways (IRE1α, TRAF2, ASK1, GADD45, p21) erinacine->cell_death_pathways Inhibition survival_pathways Neuronal Survival Pathways (PAK1, AKT, LIMK2, MEK, Cofilin) ngf_bdnf->survival_pathways neuroprotection Neuroprotection & Improved Motor Function survival_pathways->neuroprotection cell_death_pathways->neuroprotection alternative_therapies_pathways cluster_ldopa Levodopa (L-DOPA) Pathway cluster_da Dopamine Agonist Pathway cluster_maob MAO-B Inhibitor Pathway ldopa L-DOPA dopamine Dopamine ldopa->dopamine Conversion dopamine_receptors Dopamine Receptors dopamine->dopamine_receptors symptomatic_relief Symptomatic Relief dopamine_receptors->symptomatic_relief da Dopamine Agonists da_receptors Dopamine Receptors da->da_receptors Direct Stimulation da_symptomatic_relief Symptomatic Relief da_receptors->da_symptomatic_relief maob_i MAO-B Inhibitors maob MAO-B Enzyme maob_i->maob Inhibition increased_dopamine Increased Dopamine Availability maob_i->increased_dopamine dopamine_breakdown Dopamine Breakdown maob->dopamine_breakdown experimental_workflow start Animal Acclimatization mptp_injection MPTP/Saline Injection start->mptp_injection treatment Treatment Administration (this compound or Vehicle) mptp_injection->treatment behavioral_tests Behavioral Testing (Rotarod, Pole Test) treatment->behavioral_tests euthanasia Euthanasia & Tissue Collection behavioral_tests->euthanasia analysis Neurochemical & Histological Analysis (IHC, Western Blot, HPLC) euthanasia->analysis end Data Analysis & Interpretation analysis->end

References

Comparative metabolomics of Hericium erinaceus strains with varying (-)-Erinacine E content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hericium erinaceus strains with a specific focus on the varying content of (-)-Erinacine E, a bioactive diterpenoid with potential therapeutic applications. Due to the limited availability of direct comparative studies on this compound across multiple identified Hericium erinaceus strains, this guide synthesizes available data on erinacine isomers and outlines the methodologies for their analysis.

Introduction to this compound

This compound is a cyathane-type diterpenoid found in the mycelium of Hericium erinaceus. It is a geometric isomer of other erinacines, such as the more extensively studied Erinacine A.[1] Notably, this compound has been identified as a potent and selective agonist of the kappa opioid receptor (KOR), suggesting its potential role in analgesia, anti-addiction, and mood regulation.[2] The neuroprotective and anti-inflammatory properties attributed to various erinacines further underscore the importance of understanding the distribution and concentration of specific isomers like this compound in different H. erinaceus strains.[3][4]

Comparative Analysis of this compound Content

Direct, peer-reviewed studies presenting a comparative analysis of this compound content across a range of scientifically identified Hericium erinaceus strains are currently limited in the public domain. The majority of research has focused on the quantification of Erinacine A.

However, a study utilizing High-Resolution Mass Spectrometry (HRMS) and Ion Mobility Spectrometry (IMS) analyzed the relative abundance of erinacine isomers (A, B, E, and F) in several commercially available Hericium erinaceus products. While not a direct comparison of raw fungal strains, this data provides the most currently available insight into the variable content of this compound.

Table 1: Relative Abundance of Erinacine Isomers in Commercial Hericium erinaceus Products

Product SampleErinacine A (relative abundance)Erinacine B (relative abundance)This compound (relative abundance)Erinacine F (relative abundance)
Product 1++++++++
Product 2+++++++
Product 3+++++++
Product 4+++++++
Product 5++++++++

Note: This table is a qualitative representation based on data from a study analyzing commercial products and does not represent absolute concentrations in specific Hericium erinaceus strains. The number of '+' indicates relative abundance.[1]

Experimental Protocols

Sample Preparation for Erinacine Analysis

A generalized protocol for the extraction of erinacines from Hericium erinaceus mycelium is as follows:

  • Lyophilization: Fresh mycelium is freeze-dried to remove water content.

  • Grinding: The lyophilized mycelium is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powder is extracted with an organic solvent, typically 70-95% ethanol or methanol, often with the aid of ultrasonication or maceration for a specified period (e.g., 24-72 hours).[5]

  • Filtration and Concentration: The extract is filtered to remove solid particles, and the solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation (Optional): The crude extract can be further purified using techniques like liquid-liquid partitioning or column chromatography to isolate specific erinacine fractions.

Quantification of this compound using LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of erinacine isomers.

  • Chromatographic System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for separation.

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Mass Spectrometer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Q-Exactive) equipped with an electrospray ionization (ESI) source.[6][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan mode for untargeted metabolomics. The specific precursor and product ion transitions for this compound would need to be determined using a purified standard.

  • Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with a certified reference standard.

The following diagram illustrates a typical workflow for the comparative metabolomic analysis of Hericium erinaceus strains.

experimental_workflow cluster_strains Hericium erinaceus Strains cluster_processing Sample Processing cluster_analysis Metabolomic Analysis cluster_comparison Comparative Analysis Strain1 Strain A Cultivation Mycelial Cultivation Strain1->Cultivation Strain2 Strain B Strain2->Cultivation Strain3 Strain C Strain3->Cultivation Extraction Extraction of Metabolites Cultivation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS DataProcessing Data Processing & Identification LCMS->DataProcessing Quantification Quantification of this compound DataProcessing->Quantification Comparison Strain Comparison Quantification->Comparison

Caption: Experimental workflow for comparative metabolomics.

Signaling Pathways of this compound

This compound is a known agonist of the kappa opioid receptor (KOR), a G-protein coupled receptor.[2] Activation of KORs can modulate various downstream signaling pathways, leading to effects on pain perception, mood, and addiction.

KOR_signaling ErinacineE This compound KOR Kappa Opioid Receptor (KOR) ErinacineE->KOR binds to G_protein Gi/o Protein KOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK activates IonChannels Ion Channel Modulation (↑ K+, ↓ Ca2+) G_protein->IonChannels modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA CellularResponse Cellular Response (e.g., Analgesia, Neuroprotection) PKA->CellularResponse MAPK->CellularResponse IonChannels->CellularResponse

Caption: this compound activation of the KOR signaling pathway.

Furthermore, like other erinacines, this compound is presumed to contribute to the neuroprotective and anti-inflammatory effects of Hericium erinaceus extracts. These effects are often mediated through the modulation of pathways such as the Nrf2 antioxidant response and the inhibition of pro-inflammatory cytokines.[3][4]

Neuroprotective_pathway Erinacines Erinacines (including Erinacine E) OxidativeStress Oxidative Stress Erinacines->OxidativeStress inhibits Inflammation Inflammation Erinacines->Inflammation inhibits NFkB NF-κB Pathway Erinacines->NFkB inhibits Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 activates Inflammation->NFkB activates ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds AntioxidantEnzymes ↑ Antioxidant Enzymes ARE->AntioxidantEnzymes Neuroprotection Neuroprotection AntioxidantEnzymes->Neuroprotection ProInflammatoryCytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines ProInflammatoryCytokines->Neuroprotection

Caption: General neuroprotective pathways of erinacines.

Conclusion

While the specific concentration of this compound varies among different Hericium erinaceus sources, its presence as a bioactive metabolite with distinct pharmacological properties highlights the importance of strain selection and standardized cultivation and extraction methods for targeted therapeutic applications. Further research is warranted to fully elucidate the comparative metabolomics of various H. erinaceus strains with a specific focus on quantifying this compound and correlating its content with specific biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and professionals in the field of natural product drug discovery and development.

References

Safety Operating Guide

Prudent Disposal of (-)-Erinacine E: A Safety-First Approach in the Absence of Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals handling (-)-Erinacine E, establishing proper disposal procedures is essential for maintaining a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is warranted. While the SDS for the related compound Erinacine A suggests it is not a hazardous substance, the SDS for Erinacine B indicates it is flammable and harmful. Given this conflicting information for structurally similar compounds, it is prudent to treat this compound as a potentially hazardous chemical and manage its disposal accordingly.

Immediate Safety and Logistical Information

Due to the lack of specific hazard data for this compound, direct disposal as common waste is not recommended. The primary logistical step is to manage all this compound waste as chemical waste. This involves segregation from general laboratory trash and proper containment.

Operational Plan:

  • Segregation: At the point of generation, segregate all solid and liquid waste containing this compound. This includes contaminated personal protective equipment (PPE), weighing boats, and any solutions.

  • Containment:

    • Solid Waste: Collect in a designated, leak-proof, and clearly labeled container. The container should be compatible with the chemical nature of the waste.

    • Liquid Waste: Collect in a sealed, non-reactive container. If dissolved in a solvent, the hazards of the solvent must also be considered and the waste container labeled appropriately.

  • Labeling: Clearly label the waste container with "this compound Waste" and include any other components (e.g., solvents). The date of waste generation should also be recorded.

  • Storage: Store the waste container in a designated hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1][2][3][4]

Summary of Known Properties of this compound

While a comprehensive safety profile is unavailable, some physical and chemical properties of this compound have been documented. This information is crucial for proper handling and storage.

PropertyValueSource
Molecular Formula C₂₅H₃₆O₆PubChem
Molecular Weight 432.5 g/mol PubChem
Physical Description SolidPubChem
Melting Point 161 - 163 °CPubChem

Recommended Disposal Workflow

The following diagram outlines the recommended step-by-step procedure for the safe disposal of this compound.

Erinacine_E_Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal gen_solid Solid this compound Waste (e.g., contaminated gloves, vials) contain_solid Collect in a labeled, leak-proof solid waste container gen_solid->contain_solid gen_liquid Liquid this compound Waste (e.g., solutions, rinsates) contain_liquid Collect in a labeled, sealed liquid waste container gen_liquid->contain_liquid storage Store in designated hazardous waste area contain_solid->storage contain_liquid->storage disposal Arrange for pickup by a licensed chemical waste disposal company storage->disposal

Caption: Recommended workflow for the proper disposal of this compound.

Experimental Protocols

References

Personal protective equipment for handling (-)-Erinacine E

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of novel compounds like (-)-Erinacine E is paramount. This guide provides immediate safety, operational, and disposal protocols to foster a secure laboratory environment. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related erinacine compounds suggest a cautious approach is necessary. Erinacine A is classified as non-hazardous, whereas Erinacine B is considered harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation. Therefore, treating this compound with a high degree of caution is recommended until more specific toxicological data is available.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemStandard/SpecificationRationale
Hand Protection Nitrile GlovesASTM D6319Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated solutions.
Body Protection Laboratory CoatFlame-resistant (FR)Protects skin and personal clothing from splashes and spills.
Chemical-Resistant GownPolyethylene-coatedRecommended for procedures with a high risk of splashing or when handling larger quantities. Should be disposable and close at the back.[1]
Eye & Face Protection Safety GogglesANSI Z87.1Protects eyes from splashes and aerosols. Must provide a complete seal around the eyes.[1]
Face ShieldANSI Z87.1To be worn in conjunction with safety goggles during procedures with a high risk of splashing or aerosol generation.[2]
Respiratory Protection Fume HoodN/AAll handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of aerosols.
N95 RespiratorNIOSH-approvedRecommended as a minimum precaution if work outside of a fume hood is unavoidable. Fit-testing is required.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Weighing:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the solid compound, use a microbalance within the fume hood to minimize the risk of aerosolization.

  • Use anti-static weighing paper or a weighing boat.

2. Solution Preparation:

  • Prepare solutions within the chemical fume hood.

  • Add the solvent to the weighed this compound slowly to avoid splashing.

  • Cap containers securely and label them clearly with the compound name, concentration, date, and hazard information.

3. Experimental Use:

  • Conduct all procedures involving this compound within the fume hood.

  • Avoid skin contact with treated surfaces or equipment.

  • If working with cell cultures, use appropriate sterile techniques in a biological safety cabinet.

4. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal ContainerDisposal Procedure
Solid this compound Labeled, sealed hazardous waste containerDispose of as chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not mix with other waste streams unless specifically instructed.
Contaminated Labware (gloves, pipette tips, etc.) Labeled, sealed hazardous waste bag or containerCollect all contaminated disposable items in a designated, sealed container for chemical waste disposal.
Liquid Waste (solutions containing this compound)) Labeled, sealed hazardous waste containerCollect all liquid waste in a compatible, sealed container. Do not pour down the drain. Dispose of through your institution's EHS office.

This compound Signaling Pathway

This compound is suggested to exhibit strong and selective agonistic activity on κ-opioid receptors, which are present in the peripheral endings of major ascending neurons. This activity indicates its potential as an analgesic. Furthermore, like other erinacines, it is believed to stimulate Nerve Growth Factor (NGF) synthesis, promoting neuronal health and neurogenesis. The following diagram illustrates a potential signaling pathway for this compound based on its known targets and the mechanisms of related compounds.

ErinacineE_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response ErinacineE This compound KOR κ-Opioid Receptor ErinacineE->KOR Binds to NGF NGF ErinacineE->NGF Stimulates Synthesis of G_protein G-protein Signaling KOR->G_protein Activates TrkA TrkA Receptor ERK12 ERK1/2 TrkA->ERK12 Activates PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Activates JNK JNK Signaling TrkA->JNK Activates NGF->TrkA Binds to Analgesia Analgesia G_protein->Analgesia Leads to CREB CREB ERK12->CREB Phosphorylates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Promotes Gene_Expression Gene Expression CREB->Gene_Expression Activates JNK->Gene_Expression Modulates Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth Leads to Gene_Expression->Neuroprotection Leads to

Caption: Proposed signaling pathway of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.